STF-083010
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIVJHZHPKNDAQ-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307543-71-1 | |
| Record name | 307543-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of STF-083010
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
STF-083010 is a potent and selective small-molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR). This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and therapeutic potential. The information is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of IRE1α RNase Activity
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR). IRE1α is a central component of the UPR, acting as a sensor and effector of ER stress. IRE1α possesses both a kinase and an RNase domain. This compound is a novel compound that specifically inhibits the RNase activity of IRE1α without affecting its kinase function.[1][2]
Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its C-terminal RNase domain. A primary substrate for this RNase activity is the mRNA of the X-box binding protein 1 (XBP1). IRE1α mediates the unconventional splicing of a 26-nucleotide intron from the XBP1 mRNA. This splicing event causes a frameshift, leading to the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.
This compound directly interferes with this critical step by binding to the RNase active site of IRE1α, thereby blocking the splicing of XBP1 mRNA.[3] This selective inhibition disrupts the pro-survival signaling cascade mediated by XBP1s. The persistence of unresolved ER stress ultimately pushes the cell towards apoptosis, particularly in cells that are highly dependent on the UPR for survival, such as multiple myeloma and other cancer cells.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (IRE1α RNase activity) | Cell-free assay | ~25 µM | [1] |
| Cytotoxicity (IC50) | RPMI 8226 (Multiple Myeloma) | 30-60 µM (time-dependent) | [1] |
| MM.1S (Multiple Myeloma) | 30-60 µM (time-dependent) | [1] | |
| MM.1R (Multiple Myeloma) | 30-60 µM (time-dependent) | [1] | |
| HCT116 p53-/- | ~20% viability reduction | [2] | |
| Effect on XBP1 Splicing | RPMI 8226 | Almost complete blockage at 60 µM | [1] |
| MCF7-TAMR | Significant inhibition | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| NSG Mice | Multiple Myeloma (RPMI 8226 xenografts) | 30 mg/kg, once weekly for 2 weeks | Significant tumor growth inhibition | [1] |
| Nude Mice | Tamoxifen-resistant Breast Cancer (MCF7-TAMR xenografts) | Combination with tamoxifen | 75% reduction in tumor weight, 38.3% reduction in tumor diameter | [5] |
| NOD/SCID/IL2Rγ null Mice | Multiple Myeloma (RPMI 8226 xenografts) | 30 mg/kg, once weekly for 2 weeks | Significant antitumor activity | [1] |
| XBP1-luc Transgenic Mice | - | 60 mg/kg with 1 mg/kg bortezomib | Blocked bortezomib-induced XBP1 activity | [1] |
| Rats | Ischemia/Reperfusion-induced Acute Renal Failure | - | Ameliorated impairments in kidney structure and function | [6] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: Signaling pathway of IRE1α activation and inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell-Free IRE1α RNase Activity Assay
This assay directly measures the inhibitory effect of this compound on the endonuclease activity of IRE1α.
-
Reagents: Recombinant human IRE1α (hIRE1α) protein, radiolabeled HAC1 508-nt RNA substrate (or a similar in vitro transcribed RNA substrate containing the XBP1 splice sites), this compound, reaction buffer.
-
Protocol:
-
Incubate recombinant hIRE1α protein with increasing concentrations of this compound (e.g., 1-100 µM) for a defined period at 30°C.[1]
-
Initiate the cleavage reaction by adding the radiolabeled RNA substrate.[1]
-
Incubate the reaction mixture for 30 minutes.[1]
-
Stop the reaction and analyze the cleavage products by denaturing polyacrylamide gel electrophoresis followed by autoradiography.[1]
-
Quantify the band intensities to determine the extent of RNA processing and calculate the half-maximal inhibitory concentration (IC50).[1]
-
XBP1 mRNA Splicing Analysis by RT-PCR
This method is used to assess the effect of this compound on XBP1 mRNA splicing in a cellular context.
-
Reagents: Cell culture medium, this compound, ER stress inducer (e.g., thapsigargin, tunicamycin), RNA extraction kit, reverse transcriptase, PCR reagents, primers flanking the XBP1 splice site, agarose (B213101) gel.
-
Protocol:
-
Seed cells (e.g., RPMI 8226) and allow them to adhere.
-
Pre-treat cells with this compound (e.g., 60 µM) or vehicle control for 1-2 hours.[7]
-
Induce ER stress by adding an inducer (e.g., 300 nM thapsigargin) for a specified time (e.g., 4 hours).[1]
-
Harvest cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Analyze the PCR products on an agarose gel. The unspliced and spliced forms will appear as bands of different sizes.
-
Western Blot Analysis
Western blotting is employed to analyze the protein levels of key components of the UPR and apoptotic pathways.
-
Reagents: Cell lysates, primary antibodies (e.g., against p-IRE1α, total IRE1α, XBP1s, Bax, Bcl-2, Caspase-3, Caspase-12), secondary antibodies, protein ladders, and detection reagents.
-
Protocol:
-
Treat cells with this compound and/or an ER stress inducer as described above.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with specific primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., NSG, nude, or NOD/SCID/IL2Rγ null mice).[1][5]
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., RPMI 8226 or MCF7-TAMR) into the flanks of the mice.[1][5]
-
Allow the tumors to reach a palpable size (e.g., 150 mm³).[1]
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, or in combination with other drugs).
-
Administer this compound (e.g., 30 mg/kg intraperitoneally, once weekly).[1]
-
Monitor tumor growth by measuring tumor volume and animal weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers like Ki67 and Caspase-3).[5]
-
Downstream Cellular Consequences
The inhibition of XBP1 splicing by this compound has several significant downstream effects:
-
Induction of Apoptosis: By blocking the adaptive UPR pathway, this compound leads to unresolved ER stress, which in turn triggers apoptosis. This is often mediated by the activation of ER-resident caspase-12 and the executioner caspase-3.[4][6]
-
Modulation of Bcl-2 Family Proteins: Treatment with this compound has been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby lowering the threshold for apoptosis.[4]
-
Overcoming Drug Resistance: In some cancer models, such as tamoxifen-resistant breast cancer, the UPR pathway is upregulated, contributing to drug resistance. By inhibiting the IRE1α-XBP1 axis, this compound can re-sensitize resistant cells to therapeutic agents like tamoxifen.[5][8]
-
Effect on Regulated IRE1-Dependent Decay (RIDD): Besides XBP1 splicing, the RNase activity of IRE1α also mediates the degradation of a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). Some studies suggest that this compound may not inhibit RIDD as effectively as it inhibits XBP1 splicing, potentially leading to a shift in IRE1α's output towards RIDD, which can have pro-apoptotic consequences.[9][10] However, the precise role and context-dependency of this compound's effect on RIDD require further investigation.
Conclusion
This compound is a highly specific inhibitor of the IRE1α endonuclease domain. By preventing the unconventional splicing of XBP1 mRNA, it effectively disrupts a critical pro-survival pathway in response to ER stress. This targeted mechanism of action leads to the induction of apoptosis in cancer cells that are dependent on the UPR for their survival and can also overcome certain forms of drug resistance. The data from in vitro and in vivo studies strongly support the therapeutic potential of targeting the IRE1α-XBP1 axis with inhibitors like this compound. Further research will continue to elucidate the full therapeutic applications and potential combination strategies for this promising compound.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. IRE1α RIDD activity induced under ER stress drives neuronal death by the degradation of 14-3-3 θ mRNA in cortical neurons during glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Target of STF-083010: A Technical Guide to Inhibiting the IRE1α-XBP1 Signaling Pathway
For Immediate Release
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of STF-083010, a specific inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α). This document is intended for researchers, scientists, and drug development professionals engaged in oncology, metabolic diseases, and inflammatory conditions where the Unfolded Protein Response (UPR) plays a critical role.
Core Target: The Endoribonuclease Activity of IRE1α
This compound is a potent and selective small molecule inhibitor that targets the endoribonuclease (RNase) activity of IRE1α, a key sensor of endoplasmic reticulum (ER) stress.[1][2][3] Crucially, this compound does not affect the kinase activity of IRE1α, providing a specific tool to dissect the downstream consequences of its RNase function.[2][3]
The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a critical cellular stress response. IRE1α, a transmembrane protein in the ER, senses this stress and activates its dual enzymatic functions: a serine/threonine kinase and an endoribonuclease. The RNase domain of IRE1α is responsible for the unconventional splicing of a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[4][5] This splicing event leads to a frameshift and the translation of the active transcription factor, XBP1s. XBP1s then translocates to the nucleus and activates a gene expression program aimed at restoring ER homeostasis by enhancing protein folding and degradation pathways.
This compound directly inhibits this critical RNase activity, thereby preventing the splicing of XBP1 mRNA.[5][6] This blockade of the IRE1α-XBP1 axis leads to the accumulation of unresolved ER stress, ultimately triggering apoptosis. This mechanism is particularly effective in cells that are highly dependent on the UPR for survival, such as multiple myeloma and certain solid tumors.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (IRE1α RNase) | Recombinant human IRE1α | ~25-30 µM | [4] |
| Effective Concentration | RPMI 8226 (Multiple Myeloma) | 30-60 µM | [5] |
| Effective Concentration | Tamoxifen-resistant MCF-7 (Breast Cancer) | 60 µM | [6] |
| Effective Concentration | Pancreatic Cancer Cell Lines | 10-50 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Multiple Myeloma Xenograft (NSG Mice) | RPMI 8226 | 30 mg/kg, intraperitoneal, weekly | Significant inhibition of tumor growth | [4] |
| Tamoxifen-Resistant Breast Cancer Xenograft (Nude Mice) | MCF7-TAMR | Not specified (co-treatment with tamoxifen) | Significantly delayed tumor progression | [8] |
| p53-deficient HCT116 Xenograft | HCT116 p53-/- | Not specified | Reduced tumor volume and weight by 75% and 73% | [1] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
In Vitro IRE1α Endonuclease Assay
This assay directly measures the inhibitory effect of this compound on the RNase activity of IRE1α.
Methodology:
-
Recombinant IRE1α: Purified recombinant human IRE1α cytoplasmic domain is used as the enzyme source.
-
Substrate: A synthetic RNA oligonucleotide corresponding to the stem-loop structure of human XBP1 mRNA, labeled with a fluorescent reporter and quencher (FRET probe), is used as the substrate.
-
Reaction: The reaction is initiated by incubating recombinant IRE1α with varying concentrations of this compound in an appropriate reaction buffer.
-
Measurement: The fluorescently labeled XBP1 RNA substrate is added to the mixture. Cleavage of the substrate by IRE1α separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Analysis: The rate of fluorescence increase is measured over time using a fluorescence plate reader. The IC50 value is calculated by plotting the percent inhibition against the logarithm of this compound concentration.
Cell-Based XBP1 mRNA Splicing Assay
This assay confirms the inhibition of XBP1 splicing by this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines known to have an active UPR pathway (e.g., RPMI 8226 multiple myeloma cells). Induce ER stress using an agent like thapsigargin (B1683126) or tunicamycin (B1663573) in the presence or absence of this compound for a defined period.
-
RNA Extraction: Isolate total RNA from the treated cells using a standard method like TRIzol reagent.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Perform PCR using primers that flank the 26-nucleotide intron of the XBP1 mRNA.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) mRNA will appear as distinct bands of different sizes. A reduction in the XBP1s band in the presence of this compound indicates inhibition of IRE1α RNase activity.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., RPMI 8226 for multiple myeloma or tamoxifen-resistant MCF-7 for breast cancer) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) according to a defined schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker assessment (e.g., immunohistochemistry for XBP1s) to confirm target engagement.[8]
Conclusion
This compound is a highly specific and valuable research tool for investigating the IRE1α-XBP1 branch of the Unfolded Protein Response. Its targeted inhibition of the IRE1α endonuclease activity provides a powerful strategy to induce apoptosis in cancer cells that are dependent on this pathway for survival. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this critical cellular stress response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
STF-083010: A Technical Guide to a Specific Modulator of the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of STF-083010, a small molecule inhibitor that specifically targets the IRE1α-XBP1 signaling axis of the Unfolded Protein Response (UPR). The UPR is a critical cellular stress response pathway that is often exploited by cancer cells to promote survival and proliferation. This compound's unique mechanism of action, involving the selective inhibition of the endoribonuclease (RNase) activity of IRE1α, presents a promising therapeutic strategy for various malignancies. This document details the molecular mechanism of this compound, summarizes key quantitative data on its efficacy, provides detailed protocols for relevant experiments, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The Unfolded Protein Response and the Role of IRE1α
The Endoplasmic Reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[1][2]
The mammalian UPR is orchestrated by three main ER transmembrane sensors:
-
Inositol-requiring enzyme 1α (IRE1α)
-
PKR-like ER kinase (PERK)
-
Activating transcription factor 6 (ATF6) [1]
Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP is sequestered away, leading to the activation of the UPR sensors.[1]
IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[3] Upon activation, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase domain. The most well-characterized substrate of IRE1α's RNase activity is the mRNA of the X-box binding protein 1 (XBP1).[3] IRE1α excises a 26-nucleotide intron from the XBP1 mRNA in a process termed unconventional splicing. This splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[3] XBP1s translocates to the nucleus and activates the transcription of a broad range of genes involved in restoring ER function.[3]
However, in many cancers, the IRE1α-XBP1 pathway is chronically activated and plays a pro-survival role, enabling tumor cells to adapt to the harsh microenvironment characterized by hypoxia, nutrient deprivation, and high metabolic demand.[4][5] This dependency on the UPR makes the IRE1α-XBP1 axis an attractive target for anti-cancer therapies.
This compound: A Specific Inhibitor of IRE1α RNase Activity
This compound is a novel small molecule that has been identified as a specific inhibitor of the RNase activity of IRE1α.[6][7] Crucially, it does not affect the kinase activity of IRE1α, making it a highly selective tool for dissecting the roles of the IRE1α-XBP1 pathway.[6][7] By blocking the RNase activity of IRE1α, this compound prevents the splicing of XBP1 mRNA, thereby inhibiting the production of the pro-survival transcription factor XBP1s.[3][4] This disruption of the adaptive UPR can lead to unresolved ER stress and subsequently trigger apoptosis in cancer cells that are reliant on this pathway for their survival.[6]
Quantitative Data Summary
The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / System | Concentration / IC50 | Effect | Reference(s) |
| IRE1α RNase Inhibition | Cell-free assay | ~25-30 µM | Half-maximal inhibitory concentration | [3][8] |
| XBP1 Splicing Inhibition | RPMI 8226 (Multiple Myeloma) | 60 µM | Almost complete blockage of thapsigargin-induced splicing | [8] |
| Cytotoxicity | RPMI 8226, MM.1S, MM.1R (Multiple Myeloma) | 30-60 µM | Dose- and time-dependent decrease in cell viability | [8][9] |
| OVCAR3, SKOV3 (Ovarian Cancer) | 50 µM | Significant decrease in cell viability and proliferation | [2] | |
| p53-deficient HCT116 (Colon Cancer) | 50 µM | ~20% reduction in cell viability | [6] | |
| Apoptosis Induction | OVCAR3 (Ovarian Cancer) | 50 µM | Apoptosis increased from 20.2% to 40.23% | [2] |
| SKOV3 (Ovarian Cancer) | 50 µM | Apoptosis increased from 21.36% to 32.5% | [2] | |
| Caspase Activation | OVCAR3 (Ovarian Cancer) | 50 µM | ~8.2-fold increase in caspase-3 activity | [2] |
| SKOV3 (Ovarian Cancer) | 50 µM | ~6.3-fold increase in caspase-3 activity | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment Regimen | Key Findings | Reference(s) |
| Human Multiple Myeloma Xenograft (RPMI 8226) | 30 mg/kg, i.p. | Significant inhibition of tumor growth | [10] |
| p53-deficient HCT116 Xenograft | Not specified | 75% reduction in tumor volume and 73% reduction in tumor weight | [6] |
| Tamoxifen-Resistant Breast Cancer Xenograft | Co-treatment with Tamoxifen | Significantly delayed breast cancer progression | [11] |
| Bortezomib-induced XBP1 Activity (Transgenic Mice) | 60 mg/kg, i.p. (with 1 mg/kg Bortezomib) | Blocked Bortezomib-induced XBP1 activity | [8] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the Unfolded Protein Response pathways and the specific mechanism of action of this compound.
Diagram 1: The Unfolded Protein Response (UPR) Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
STF-083010: A Technical Guide to a Specific IRE1α Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STF-083010, a small-molecule inhibitor that selectively targets the endonuclease activity of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer and inflammatory conditions. The specific inhibition of IRE1α's ribonuclease (RNase) activity with molecules like this compound presents a promising therapeutic avenue.
Core Mechanism of Action
Endoplasmic Reticulum (ER) stress, resulting from the accumulation of unfolded or misfolded proteins, triggers the activation of IRE1α. This activation involves dimerization and autophosphorylation of its kinase domain, which in turn allosterically activates its C-terminal RNase domain. The primary function of this RNase is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event leads to a translational frameshift, producing the potent transcription factor, spliced XBP1 (XBP1s). XBP1s then moves to the nucleus to upregulate genes involved in restoring ER homeostasis.
This compound is a novel inhibitor that specifically targets the RNase activity of IRE1α.[1] Crucially, it does not affect the kinase activity of IRE1α.[1][2][3] By directly binding to the RNase active site, this compound prevents the splicing of XBP1 mRNA.[1][4] This selective inhibition disrupts the adaptive UPR signaling, leading to an accumulation of unresolved ER stress and subsequently activating apoptotic pathways, particularly in cells highly dependent on the UPR for survival, such as multiple myeloma.[3][4][5]
Quantitative Data Presentation
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Cancer Type | Concentration/IC50 | Key Findings | Reference(s) |
| Endonuclease Activity | Cell-free | - | ~25-30 µM (IC50) | Half-maximal inhibition of IRE1α RNase activity. | [2][3] |
| Cytotoxicity | RPMI 8226, MM.1S, MM.1R | Multiple Myeloma | 30-60 µM | Dose- and time-dependent cytostatic and cytotoxic activity. | [6][7] |
| Cytotoxicity | CD138+ primary cells | Multiple Myeloma | Not specified | Selectively cytotoxic to patient-derived MM cells compared to healthy B, T, and NK cells. | [3] |
| Synergy | Panc0403, Panc1005, BxPc3, MiaPaCa2 | Pancreatic Cancer | 10-50 µM | Synergistic activity when combined with Bortezomib. | [8] |
| Cell Viability | HCT116 p53-/- | Colon Cancer | 50 µM | ~20% reduction in viability compared to control. | [8] |
| Cell Proliferation | OVCAR3, SKOV3 | Ovarian Cancer | Starting at 10 µM | Significantly decreased proliferation rates. | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line/Condition | Dosing Regimen | Key Findings | Reference(s) |
| NSG Mice | RPMI 8226 Xenograft | 30 mg/kg, intraperitoneal (IP), once weekly for 2 weeks. | Significant inhibition of tumor growth. | [6][9] |
| NSG Mice | HCT116 p53-/- Xenograft | Not specified | Reduced tumor volume and weight by 75% and 73%, respectively. | [8] |
| XBP1-luciferase Transgenic Mice | Bortezomib-induced ER stress | 60 mg/kg, IP (single dose with 1 mg/kg Bortezomib). | Blocked Bortezomib-induced XBP1 activity. | [3][9] |
| Nude Mice | Tamoxifen-Resistant Breast Cancer Xenograft | Not specified (co-treatment with Tamoxifen). | Significantly delayed breast cancer progression. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Analysis of XBP1 mRNA Splicing by RT-PCR
This is the most direct assay to confirm the inhibitory effect of this compound on IRE1α's RNase activity in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., RPMI 8226 multiple myeloma cells) and allow them to adhere or acclimate. Induce ER stress with an agent like thapsigargin (B1683126) (e.g., 300 nM) or tunicamycin. Treat cells with various concentrations of this compound (e.g., 60 µM) for a specified time course (e.g., 0, 2, 4, 8, 16 hours).[3]
-
RNA Extraction: Isolate total RNA from the cells using a standard method such as TRIzol reagent or a commercial RNA purification kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[10] The cycling conditions can be: 94°C for 5 minutes, followed by 40 cycles of 94°C for 30 seconds, 58°C for 30 seconds, and 72°C for 30 seconds.[11]
-
Gel Electrophoresis: Analyze the PCR products on a 1.2% agarose (B213101) gel.[11] The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band, differing by 26 base pairs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours.[12]
-
Drug Treatment: Add this compound at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells and centrifuge at 300 x g for 5 minutes.[12]
-
Washing: Wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.[12]
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Use 6-8 week old immunodeficient mice, such as NOD/SCID/IL2Rγnull (NSG) mice.[6][12]
-
Cell Implantation: Subcutaneously inject 5-10 x 10⁶ RPMI 8226 cells, resuspended in a 1:1 mixture of sterile PBS and Matrigel, into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[12]
-
Treatment: When tumors reach an average volume of ~150 mm³, randomize mice into treatment and control groups.[6][9] Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the planned schedule (e.g., once weekly for two weeks).[6][9]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).[4]
Chemical Properties and Handling
-
Chemical Formula: C₁₅H₁₁NO₃S₂[14]
-
Molecular Weight: 317.38 g/mol [14]
-
Solubility: Soluble in DMSO (up to 100 mM).
-
Storage and Stability: this compound is known to be unstable in solution and should be reconstituted just prior to use.[2][15] Stock solutions in DMSO should be stored at -20°C or -80°C and used within a month to six months depending on the storage temperature.[8] Repeated freeze-thaw cycles should be avoided.[15] The lyophilized solid is stable for at least 4 years when stored at -20°C.[1][2]
Potential Off-Target Effects
While this compound is selective for the endonuclease domain of IRE1α over its kinase domain, its chemical structure contains a reactive salicylaldehyde (B1680747) moiety. This functional group can potentially react with other nucleophiles in the cell, such as primary amines on proteins, to form Schiff bases, which could lead to off-target effects.[15][16] Researchers should be mindful of this possibility and include appropriate controls in their experiments.
Conclusion
This compound is a powerful and specific tool for investigating the IRE1α branch of the Unfolded Protein Response. It acts as a selective inhibitor of the IRE1α endonuclease domain, effectively blocking XBP1 splicing without altering the enzyme's kinase function.[7] This specificity makes it an invaluable chemical probe for dissecting the distinct roles of XBP1s-dependent signaling. The data clearly demonstrate its potent anti-proliferative and pro-apoptotic effects in a range of cancer models, both in vitro and in vivo, highlighting the therapeutic potential of targeting this pathway.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. haematologica.org [haematologica.org]
- 14. This compound | IRE1 | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
STF-083010: A Technical Guide to the Specific Inhibition of the IRE1α-XBP1 Splicing Axis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unfolded Protein Response (UPR) is a crucial cellular signaling network activated by endoplasmic reticulum (ER) stress, which arises from the accumulation of unfolded or misfolded proteins. The UPR aims to restore ER homeostasis but can trigger apoptosis under prolonged stress. One of the three key branches of the UPR is mediated by the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α). In pathologies characterized by high secretory activity, such as multiple myeloma (MM), the IRE1α-XBP1 pathway is constitutively active and represents a critical pro-survival mechanism, making it a compelling therapeutic target.[1][2] STF-083010 is a novel small-molecule inhibitor that specifically targets the endoribonuclease (RNase) activity of IRE1α, thereby preventing the splicing of X-box binding protein 1 (XBP1) mRNA and disrupting this key adaptive response.[1][3] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
Under ER stress, IRE1α undergoes dimerization and autophosphorylation of its kinase domain, which allosterically activates its C-terminal RNase domain.[4][5] The primary substrate for this RNase activity is the mRNA encoding the transcription factor XBP1. IRE1α performs an unconventional splicing event, excising a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA.[5][6][7] This frameshift leads to the translation of the active, spliced XBP1 (XBP1s) protein, a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control to alleviate ER stress.[4][7]
This compound acts as a highly specific inhibitor of the IRE1α RNase domain.[3][5] A key feature is its selectivity; it directly blocks the endonuclease function without affecting the kinase activity or autophosphorylation of IRE1α.[1][3][8] By inhibiting the RNase, this compound prevents the conversion of XBP1u to XBP1s mRNA, leading to a downstream reduction in XBP1s protein levels.[3][9] This blockade of a critical pro-survival pathway results in unresolved ER stress, ultimately leading to apoptosis in cells dependent on this pathway, such as multiple myeloma.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
STF-083010: A Technical Guide to its Modulation of Endoplasmic Reticulum Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor STF-083010 and its targeted effects on the Endoplasmic Reticulum (ER) stress response, a critical cellular signaling network implicated in a variety of diseases, including cancer. We will delve into its mechanism of action, present quantitative data on its biological activities, provide detailed experimental protocols for its study, and visualize the key signaling pathways involved.
Core Mechanism of Action: Specific Inhibition of IRE1α Endonuclease Activity
This compound is a novel small molecule that selectively targets the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[1] IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Uniquely, this compound inhibits the RNase activity of IRE1α without affecting its kinase function.[1][3]
Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its C-terminal RNase domain.[1] A primary substrate of this RNase activity is the mRNA of the X-box binding protein 1 (XBP1).[1] IRE1α mediates the unconventional splicing of XBP1 mRNA by excising a 26-nucleotide intron.[1][4] This splicing event causes a frameshift, leading to the translation of the active transcription factor, spliced XBP1 (XBP1s).[1] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding and degradation to alleviate ER stress.[2] By specifically inhibiting the endonuclease activity of IRE1α, this compound effectively blocks the production of XBP1s, thereby disrupting this pro-survival signaling pathway.[3][5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular processes as documented in the scientific literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| RPMI 8226 (Multiple Myeloma) | Thapsigargin + this compound | 60 µM | Indicated times | Almost complete blockage of XBP1 mRNA splicing. | [3] |
| MCF7-TAMR (Tamoxifen-Resistant Breast Cancer) | Tamoxifen + this compound | Not specified | Not specified | Significantly reduced cell viability. | [5] |
| OVCAR3 and SKOV3 (Ovarian Cancer) | Tunicamycin + this compound | Not specified | Not specified | Decreased sXBP1 protein levels (0.62-fold and 0.58-fold respectively), increased XBP1 protein levels (1.37-fold and 2.11-fold respectively), and increased apoptosis. | [6] |
| HCT116 p53-/- | This compound | Not specified | Not specified | Reduced cell viability by approximately 20%. | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Dosage | Effect | Reference |
| NSG Mice | RPMI 8226 Xenografts | Intraperitoneal this compound | Not specified | Significantly inhibited tumor growth. | [7] |
| Nude Mice | MCF7-TAMR Xenografts | This compound + Tamoxifen | Not specified | Reduced tumor weight by up to 75% and tumor diameter by up to 38.3% compared to single-drug treatment. | [5] |
| Rats | Ischemia/Reperfusion-induced Acute Renal Failure | Intraperitoneal this compound | Not specified | Ameliorated impairments in kidney structure and function, suppressed oxidative stress and inflammation. | [8][9] |
| Transgenic XBP1-luc Mice | Bortezomib-induced ER stress | 60 mg/kg this compound | 24 hours | Blocked the increase in XBP1-luciferase bioluminescent signal. | [3][10] |
Signaling Pathways and Cellular Consequences
The inhibition of IRE1α's RNase activity by this compound leads to an accumulation of unresolved ER stress, which in turn can trigger apoptosis, particularly in cancer cells that are highly dependent on the UPR for survival.[2][6]
Caption: this compound mechanism of action on the IRE1α pathway.
The inhibition of XBP1 splicing by this compound prevents the expression of UPR target genes that would normally promote cell survival.[1] This sustained ER stress can then activate pro-apoptotic pathways.[1] Studies have indicated that this compound-induced apoptosis can be mediated by the activation of caspases, such as caspase-12 and caspase-3.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
RT-PCR Analysis of XBP1 Splicing
This protocol is for the semi-quantitative assessment of XBP1 mRNA splicing to determine the inhibitory effect of this compound on IRE1α endonuclease activity.[4]
a. Cell Culture and Treatment:
-
Seed cells (e.g., RPMI 8226, MCF-7) in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 60 µM) or vehicle control (DMSO) for 1-2 hours.[11]
-
Induce ER stress by adding an agent such as Thapsigargin (e.g., 300 nM) or Tunicamycin (e.g., 1 µg/mL) and incubate for a specified time (e.g., 4-8 hours).[3][11]
b. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
c. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Set up the PCR reaction with cDNA template, primers, dNTPs, PCR buffer, and a Taq polymerase.
-
Use the following cycling conditions (may require optimization):
-
Initial denaturation: 94°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
d. Gel Electrophoresis:
-
Resolve the PCR products on a 2-3% agarose (B213101) gel.
-
Visualize the bands under UV light. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band, 26 base pairs shorter.
Western Blot Analysis of ER Stress Markers
This protocol is to assess the protein levels of key ER stress markers following this compound treatment.
a. Cell Lysis and Protein Quantification:
-
Treat cells as described in the RT-PCR protocol.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., XBP1s, GRP78/BiP, CHOP, p-IRE1α, total IRE1α, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
This protocol is to determine the cytotoxic or cytostatic effects of this compound.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, alone or in combination with other drugs (e.g., tamoxifen), for various time points (e.g., 24, 48, 72 hours).[3][5]
b. Viability Measurement:
-
Use a commercially available cell viability reagent such as MTT, MTS, or a reagent based on ATP content (e.g., CellTiter-Glo).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship leading to apoptosis.
Caption: A typical experimental workflow for this compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
STF-083010: A Technical Guide for Studying the Unfolded Protein Response in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that is often hijacked by cancer cells to promote their survival, proliferation, and resistance to therapy. The UPR is orchestrated by three main endoplasmic reticulum (ER) transmembrane sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Among these, the IRE1α pathway, which mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, has emerged as a promising therapeutic target.
STF-083010 is a novel small-molecule inhibitor that selectively targets the endoribonuclease (RNase) activity of IRE1α.[1][2][3] This specificity allows for the targeted disruption of the IRE1α-XBP1 signaling axis, making this compound an invaluable tool for studying the UPR in cancer and a potential therapeutic agent.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
Under ER stress, the accumulation of unfolded or misfolded proteins triggers the dimerization and autophosphorylation of IRE1α, which activates its RNase domain. The primary substrate of this RNase is the mRNA of XBP1. IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, leading to a frameshift and the translation of the active transcription factor, spliced XBP1 (XBP1s).[5][6] XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[6]
This compound specifically inhibits the endonuclease activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1][7] Crucially, it does not affect the kinase activity of IRE1α.[1][2] This selective inhibition blocks the production of XBP1s and disrupts the adaptive UPR signaling cascade.[7] In cancer cells that are highly dependent on the IRE1α-XBP1 pathway for survival, this disruption leads to unresolved ER stress and the induction of apoptosis.[4]
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line Type | Cell Line(s) | Effect | Effective Concentration/IC50 | Reference(s) |
| Multiple Myeloma | RPMI 8226, MM.1S, MM.1R | Cytostatic and cytotoxic activity | Dose and time-dependent | [2] |
| Multiple Myeloma | RPMI 8226 | Inhibition of XBP1 splicing | 60 µM | [1][3] |
| Pancreatic Cancer | MiaPaCa2, Panc0403, SU8686 | Inhibition of XBP1 splicing | 50 µM | [2][8] |
| Pancreatic Cancer | Panc0403, Panc1005, BxPc3, MiaPaCa2 | Synergistic activity with Bortezomib | 10 µM and 50 µM | [8] |
| Ovarian Cancer | SKOV3, OVCAR3 | Anti-proliferative effect | 50 µM | [9] |
| Ovarian Cancer | OVCAR3 | Apoptosis Induction (20.2% to 40.23%) | 50 µM | [9] |
| Ovarian Cancer | SKOV3 | Apoptosis Induction (21.36% to 32.5%) | 50 µM | [9] |
| Chronic Lymphocytic Leukemia (CLL) | Eµ-TCL1 | Growth Inhibition (~70%) | Not specified | [2] |
| Chronic Lymphocytic Leukemia (CLL) | MEC1, MEC2 | Growth Inhibition (20%) | Not specified | [2] |
| Colon Cancer | HCT116 p53-/- | Reduced viability by ~20% | Not specified | [8] |
| Breast Cancer | MCF7-TAMR | Restored tamoxifen (B1202) sensitivity | Not specified | [10] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Effect | Reference(s) |
| Human Multiple Myeloma Xenograft | Mice | 30 mg/kg, intraperitoneal injection | Significantly inhibits tumor growth | [2] |
| Transgenic XBP1-luc | Mice | 60 mg/kg, intraperitoneal injection | Blocks bortezomib-induced XBP1 activity | [3] |
| Human Colon Cancer (HCT116 p53-/-) Xenograft | Mice | Not specified | Reduced tumor volume and weight by 75% and 73% | [8] |
| Breast Cancer Xenograft (MCF7-TAMR) | Mice | Not specified | Delayed tumor progression (in combination with tamoxifen) | [10] |
Mandatory Visualizations
Caption: The three major signaling pathways of the Unfolded Protein Response (UPR).
Caption: Mechanism of action of this compound in blocking the IRE1α pathway.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Choose appropriate cancer cell lines. Examples include multiple myeloma (RPMI 8226), pancreatic cancer (MiaPaCa2, Panc0403), and ovarian cancer (SKOV3, OVCAR3).[2][9]
-
Culture Conditions: Maintain cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C or -80°C.[11] Note: this compound is unstable in solution; it is recommended to freshly dilute the stock solution in culture medium immediately before each experiment.[3][12]
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of this compound. Include appropriate controls: vehicle (DMSO), a positive control for UPR induction (e.g., thapsigargin (B1683126) or tunicamycin), and a combination of the UPR inducer and this compound.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24, 48 hours) before harvesting for downstream analysis.
-
Analysis of XBP1 mRNA Splicing by RT-PCR
This assay is fundamental to confirming the inhibitory effect of this compound on IRE1α's endonuclease activity.[1]
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron of XBP1. This allows for the simultaneous amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
A typical PCR reaction mixture includes cDNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq DNA polymerase.
-
PCR cycling conditions will vary depending on the polymerase and primers used. A general protocol would be an initial denaturation at 95°C, followed by 30-35 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 72°C, with a final extension at 72°C.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose (B213101) gel or a high-resolution polyacrylamide gel to separate the XBP1u and XBP1s amplicons, which differ by only 26 base pairs.[13][14]
-
Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and an imaging system. The appearance of the smaller XBP1s band upon UPR induction and its reduction in the presence of this compound demonstrates the compound's activity.
-
Western Blot Analysis of UPR Markers
Western blotting can be used to assess the protein levels of key UPR markers.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-phospho-IRE1α (Ser724) to assess IRE1α activation.
-
Anti-XBP1s to detect the spliced form of XBP1.
-
Anti-CHOP and anti-BIP as general markers of ER stress.
-
Anti-cleaved Caspase-3 and anti-PARP to assess apoptosis.
-
An antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability and Apoptosis Assays
These assays quantify the cytostatic and cytotoxic effects of this compound.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate and treat them with a range of this compound concentrations for 24, 48, or 72 hours.
-
For an MTT assay, add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with DMSO or a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
For a CellTiter-Glo assay, add the reagent to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a potent and specific inhibitor of the IRE1α endonuclease domain, making it an indispensable tool for investigating the role of the UPR in cancer biology.[6] By selectively blocking the splicing of XBP1 mRNA, this compound allows for the precise dissection of this critical pro-survival pathway in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound to explore the therapeutic potential of targeting the UPR in various malignancies.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. IRE1 Inhibitor I, this compound - Calbiochem | 412510 [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. XBP1 splicing assay [bio-protocol.org]
STF-083010: A Technical Guide to the Specific IRE1α Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-083010 is a novel small molecule that has emerged as a critical tool in the study of the Unfolded Protein Response (UPR), a fundamental cellular stress pathway.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental applications of this compound, tailored for professionals in biomedical research and drug development.
Discovery and History
This compound was identified as a specific inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the UPR.[2] The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] The discovery of this compound provided researchers with a unique chemical probe to dissect the complex signaling network of the UPR. It was found to selectively inhibit the endoribonuclease (RNase) activity of IRE1α without affecting its kinase activity.[2][3] This specificity has been instrumental in elucidating the distinct roles of the IRE1α-XBP1 signaling axis in various physiological and pathological processes, particularly in cancer biology.[2][4]
Core Mechanism of Action
Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its C-terminal RNase domain.[3] The primary substrate for this RNase activity is the mRNA of the X-box binding protein 1 (XBP1).[1] IRE1α excises a 26-nucleotide intron from XBP1 mRNA in a process known as unconventional splicing.[1] This splicing event causes a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[1] XBP1s then translocates to the nucleus and activates the transcription of genes aimed at restoring ER homeostasis.[3]
This compound directly interferes with this critical step by inhibiting the RNase activity of IRE1α.[2] By preventing the splicing of XBP1 mRNA, this compound blocks the production of the pro-survival XBP1s protein.[1] This disruption of a crucial adaptive branch of the UPR can lead to unresolved ER stress, ultimately triggering apoptosis. This pro-apoptotic effect is particularly pronounced in cells that are highly dependent on the UPR for survival, such as multiple myeloma and other cancer cells.[1][2] Studies have indicated that this compound-induced apoptosis is mediated by the activation of caspase-12, an ER-resident caspase, and the executioner caspase-3.[1][5] Furthermore, treatment with this compound has been shown to modulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting cell death.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
| IC50 (IRE1α RNase activity) | Cell-free assay | ~25-30 μM | [1] |
| XBP1 Splicing Inhibition | RPMI 8226 | Almost complete blockage at 60 μM | [2] |
| Cytotoxicity | Multiple Myeloma (MM) cell lines | Dose- and time-dependent | [2][6] |
| Growth Inhibition | Eμ-TCL1 CLL cells | ~70% after 3 days | [6][7] |
| Growth Inhibition | MEC1 and MEC2 cells | 20% in 48 hours | [6][7] |
| Growth Suppression | p53-deficient human cancer cells | Effective at 50 μM | [8] |
| Viability Reduction | HCT116 p53-/- cells | ~20% | [8] |
| Synergistic Activity | Pancreatic cancer cell lines | With Bortezomib (10 or 50 nM) at 10 μM this compound | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference(s) |
| Human Multiple Myeloma Xenografts | 30 mg/kg, i.p. | Significant tumor growth inhibition | [6][7] |
| Human Multiple Myeloma Xenografts | Intraperitoneal injection (day 1, day 8) | Significant inhibition of tumor growth | [8] |
| HCT116 p53-/- Tumor Xenografts | N/A | 75% reduction in tumor volume, 73% reduction in tumor weight | [8] |
| Transgenic XBP1-luc Mice | 60 mg/kg, i.p. (with 1mg/kg Bortezomib) | Blocks Bortezomib-induced XBP1 activity | [9][10] |
| Rat Model of Acute Renal Failure | Pre-treatment | Ameliorated impairments in kidney structure and function | [11][12] |
| Murine Breast Cancer Xenograft | Co-treatment with Tamoxifen | Significantly delayed breast cancer progression | [4] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the IRE1α pathway.
Experimental Workflow: In Vitro XBP1 Splicing Assay
Caption: Generalized workflow for assessing XBP1 splicing inhibition.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed approximately 3,000 cells per well in a 96-well plate and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 4 hours.[6]
-
Solubilization: Add a stop solution (e.g., 4 mM HCl, 0.1% Nonidet P-40 in isopropanol) to dissolve the formazan (B1609692) crystals.[6]
-
Measurement: Read the absorbance at 590 nm with a reference wavelength of 630 nm using a spectrophotometer.[6]
-
Analysis: Calculate cell viability as a percentage of the control and determine IC50 values using appropriate software (e.g., GraphPad Prism).[6]
Western Blot for Protein Expression
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., sXBP1, phospho-IRE1α, total IRE1α, Caspase-3, Bcl-2, Bax) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RPMI 8226) into the flank of immunocompromised mice (e.g., NOD/SCID/IL2Rγ null).[6][7]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule.[6][7]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors, weigh them, and potentially perform further analysis such as immunohistochemistry for biomarkers of interest (e.g., Ki67, Caspase-3).[4]
Cell-Free IRE1α Enzymatic Assays
-
Kinase Assay:
-
Endonuclease (RNase) Assay:
Conclusion
This compound is a potent and specific inhibitor of the IRE1α endonuclease, making it an invaluable research tool for investigating the IRE1α-XBP1 branch of the Unfolded Protein Response.[3] Its ability to block XBP1 splicing without affecting IRE1α's kinase activity allows for precise dissection of this signaling pathway.[2][3] The extensive data from in vitro and in vivo studies demonstrate its significant anti-proliferative and pro-apoptotic effects in various cancer models, underscoring the therapeutic potential of targeting the UPR in oncology and other diseases characterized by ER stress.[1][4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | IRE1 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
STF-083010: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-083010 is a specific small-molecule inhibitor of the endonuclease activity of inositol-requiring enzyme 1α (IRE1α), a key sensor of the unfolded protein response (UPR).[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, focusing on its mechanism of action, cytotoxicity, and induction of apoptosis. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of targeting the IRE1α pathway in various disease models, particularly in cancer biology.
Mechanism of Action
This compound selectively inhibits the RNase domain of IRE1α, thereby preventing the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This splicing event is a critical step in the activation of the IRE1α branch of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2][3] Cancer cells, in particular, often exploit the UPR to promote survival under stressful conditions.[4] By blocking XBP1 splicing, this compound disrupts this adaptive UPR signaling, leading to an accumulation of unresolved ER stress and the subsequent activation of apoptotic pathways.[1][4] Notably, this compound does not affect the kinase activity of IRE1α.[5][6][7]
The inhibition of XBP1 splicing by this compound prevents the production of the active transcription factor XBP1s.[2] This leads to unresolved ER stress, which can trigger apoptosis through the activation of pro-apoptotic pathways, including the upregulation of CHOP and the modulation of Bcl-2 family proteins, ultimately leading to caspase activation.[4][8]
Figure 1: this compound mechanism of action on the IRE1α pathway.
Quantitative Data
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| RPMI 8226 | Multiple Myeloma | ~30-60 | 24-72 |
| MM.1S | Multiple Myeloma | ~30-60 | 24-72 |
| MM.1R | Multiple Myeloma | ~30-60 | 24-72 |
| OVCAR3 | Ovarian Cancer | ~50 | 48 |
| SKOV3 | Ovarian Cancer | ~50 | 48 |
| HCT116 p53-/- | Colon Cancer | ~50 | 48 |
| Panc0403 | Pancreatic Cancer | ~50 | 48 |
| Panc1005 | Pancreatic Cancer | ~50 | 48 |
| BxPc3 | Pancreatic Cancer | ~50 | 48 |
| MiaPaCa2 | Pancreatic Cancer | ~50 | 48 |
Data compiled from multiple sources.[5][7][9][10]
Table 2: In Vitro Efficacy of this compound
| Cell Line | Effect | Concentration (µM) | Reference |
| RPMI 8226 | Inhibition of endogenous XBP1 mRNA splicing | 60 | [5] |
| Multiple Myeloma Cell Lines | Cytostatic and cytotoxic activity | 30-60 | [5] |
| HCT116 p53-/- | ~20% reduction in viability compared to control | 50 | [6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Effect | Reference |
| RPMI 8226 Multiple Myeloma Xenograft (NSG mice) | 30 mg/kg, intraperitoneal (IP), on day 1 and day 8 | Significant inhibition of tumor growth | [5] |
| p53-deficient HCT116 Xenograft | Not Specified | Reduced tumor volume and weight by 75% and 73%, respectively | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of a stable, concentrated stock solution is crucial for reproducible results.[11] this compound is soluble in DMSO.[7][12]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[11]
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10-50 mM).
-
Add the calculated volume of anhydrous DMSO to the this compound powder.[11]
-
Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, use an ultrasonic water bath for 5-10 minutes to aid dissolution.[11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6] Note that some sources suggest this compound is unstable in solution and should be freshly prepared before use.[13][14]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)[7]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).[14]
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm with a reference at 630 nm) using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Analysis of XBP1 mRNA Splicing by RT-PCR
This assay directly measures the inhibitory effect of this compound on IRE1α's endonuclease activity.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
Reverse transcription kit
-
PCR reagents
-
Primers specific for spliced and unspliced XBP1
-
Agarose (B213101) gel electrophoresis system
Protocol:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Induce ER stress by adding an agent like Thapsigargin (e.g., 300 nM) for 4-8 hours.[5]
-
Wash the cells with PBS and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that can distinguish between the spliced and unspliced forms.
-
Analyze the PCR products by agarose gel electrophoresis. The inhibition of XBP1 splicing will result in a decrease in the band corresponding to the spliced form and an increase in the band for the unspliced form.
Figure 2: A typical experimental workflow for this compound evaluation.
Conclusion
This compound is a valuable research tool for investigating the role of the IRE1α-XBP1 pathway in cellular stress responses. Its specific inhibition of IRE1α's endonuclease activity allows for the targeted study of this signaling axis in various contexts, particularly in cancer biology where the UPR is a key survival mechanism. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | IRE1 | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. IRE1 Inhibitor I, this compound - Calbiochem | 412510 [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
STF-083010: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-083010 is a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][3] this compound specifically targets the endoribonuclease (RNase) activity of IRE1α, without affecting its kinase activity.[4][5][6] This inhibition blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR.[1][2] The resulting accumulation of unresolved ER stress can lead to apoptosis, making this compound a valuable tool for studying the UPR and a potential therapeutic agent in diseases dependent on this pathway, such as multiple myeloma and other cancers.[1][5]
Mechanism of Action
Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain.[2] The activated RNase domain then excises a 26-nucleotide intron from XBP1 mRNA.[1] This unconventional splicing event causes a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[1] XBP1s translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress.[2] this compound directly inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA and the subsequent production of the pro-survival XBP1s protein.[1][5] This blockade of a crucial adaptive UPR pathway leads to sustained ER stress and can trigger apoptosis.[1]
In Vitro Working Concentrations
The effective in vitro working concentration of this compound is cell-type dependent and should be determined empirically for each specific application. However, published data provides a general range for its use.
| Cell Line/System | Application | Concentration Range | Notes |
| Multiple Myeloma (RPMI 8226, MM.1S, MM.1R) | Cytotoxicity Assay | 30 - 60 µM | Showed cytostatic and cytotoxic activity in a dose- and time-dependent manner.[5] |
| Pancreatic Cancer (Panc0403, Panc1005, BxPc3, MiaPaCa2) | Combination Therapy | 10 - 50 µM | Synergistic activity observed with Bortezomib.[4] |
| Ovarian Cancer (OVCAR3, SKOV3) | Cell Viability / Apoptosis | 10 - 100 µM | Moderately enhanced cytotoxicity of tunicamycin (B1663573) and significantly inhibited cell growth.[7] |
| Melanoma (A2058, A375, B16F10) | Inhibition of XBP1s | 10 µM | Efficiently suppressed induced up-regulation of XBP1s.[8] |
| p53-deficient Human Cancer Cells (HCT116 p53-/-) | Growth Suppression | 50 µM | Suppressed the growth of these cells.[4] |
| Cell-free Assay | IRE1α RNase Inhibition | IC50: ~25-30 µM | Half-maximal inhibitory concentration for IRE1α RNase activity.[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.[7]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells.[1][7] Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
XBP1 mRNA Splicing Assay (RT-PCR)
This assay determines the efficacy of this compound in inhibiting IRE1α-mediated XBP1 mRNA splicing.[2][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
6-well plates
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents
-
Primers flanking the XBP1 splice site
-
Agarose (B213101) gel and electrophoresis equipment
Protocol:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of treatment.[9]
-
Pre-treat cells with the desired concentrations of this compound (e.g., 10, 30, 60 µM) for 1-2 hours.[2][9]
-
Induce ER stress by adding an appropriate inducer (e.g., 300 nM Thapsigargin) and incubate for 4-8 hours.[2][6]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Separate the PCR products on a high-resolution agarose gel (e.g., 3%).[1]
-
Visualize the bands. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes. A reduction in the intensity of the XBP1s band in this compound-treated samples indicates inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumorous IRE1α facilitates CD8+T cells-dependent anti-tumor immunity and improves immunotherapy efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for STF-083010 in Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-083010 is a specific, small-molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a critical sensor in the Unfolded Protein Response (UPR) pathway.[1][2][3] Multiple myeloma (MM) cells exhibit high secretory activity, leading to chronic endoplasmic reticulum (ER) stress and a strong dependence on the IRE1α-XBP1 signaling axis for survival.[4][5][6] this compound selectively blocks the RNase function of IRE1α without affecting its kinase activity, thereby preventing the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2][3][7] This action disrupts the adaptive UPR, leading to unresolved ER stress and inducing cytostatic and cytotoxic effects in multiple myeloma cells.[4][8] These notes provide an overview of its mechanism, quantitative efficacy data, and detailed protocols for its application in both in vitro and in vivo multiple myeloma models.
Mechanism of Action: Targeting the IRE1α-XBP1 Pathway
Due to the high-volume production of immunoglobulins, multiple myeloma cells are under constant ER stress.[4] To survive, they heavily rely on the UPR, particularly the IRE1α-XBP1 branch.[5][6]
-
Activation : The accumulation of unfolded proteins in the ER causes IRE1α to dimerize and autophosphorylate, activating its kinase and RNase domains.[3][9]
-
XBP1 Splicing : The activated IRE1α RNase domain excises a 26-nucleotide intron from XBP1 mRNA (XBP1u).[3][4]
-
Active Transcription Factor : This splicing event causes a frameshift, creating the potent transcription factor, spliced XBP1 (XBP1s).[9]
-
Pro-Survival Signaling : XBP1s relocates to the nucleus to activate genes that manage protein folding and degradation, promoting cell survival.[4]
-
Inhibition by this compound : this compound specifically inhibits the IRE1α RNase domain, blocking the conversion of XBP1u to XBP1s.[2][3][8] This leads to the buildup of unresolved ER stress, ultimately triggering apoptosis.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Endoplasmic Reticulum Stress in Multiple Myeloma: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]
- 6. Frontiers | The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. STF 083010 | IRE1 | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
STF-083010: A Targeted Approach to Inducing Apoptosis via IRE1α Pathway Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
STF-083010 is a novel small molecule that has garnered significant interest in cancer research for its specific mechanism of action in inducing apoptosis. It functions as a potent and selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1][2][3][4] This targeted inhibition disrupts the adaptive capabilities of cancer cells under endoplasmic reticulum (ER) stress, a common condition in the tumor microenvironment, thereby pushing them towards programmed cell death.[1][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in research settings.
The UPR is a crucial cellular signaling network that allows cells to cope with the accumulation of unfolded or misfolded proteins in the ER.[1] However, in many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy.[3][5] IRE1α, a central component of the UPR, possesses both kinase and RNase activity. Upon activation by ER stress, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[4][6][7] This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, degradation, and ER expansion to alleviate stress.[1][7]
This compound specifically blocks the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA without affecting its kinase function.[2][4][8][9] This blockade of the IRE1α-XBP1s axis of the UPR leads to unresolved ER stress, which in turn triggers pro-apoptotic signaling cascades.[1][4] This makes this compound a valuable tool for studying the UPR and a promising candidate for targeted cancer therapy, particularly in malignancies dependent on a hyperactive UPR for survival, such as multiple myeloma and certain breast cancers.[3][5][8]
Mechanism of Action
This compound exerts its pro-apoptotic effects by selectively inhibiting the RNase domain of IRE1α. This targeted action disrupts the normal adaptive response to ER stress, leading to a cascade of events that culminate in apoptosis.
Under conditions of ER stress, IRE1α dimerizes and autophosphorylates, which activates its C-terminal RNase domain.[4] This activated RNase then excises a 26-nucleotide intron from the mRNA of XBP1.[6][7] The resulting spliced XBP1 (XBP1s) mRNA is translated into a potent transcription factor that drives the expression of genes aimed at resolving ER stress and promoting cell survival.[1]
This compound directly binds to the RNase active site of IRE1α, effectively blocking the splicing of XBP1 mRNA.[6] This inhibition of XBP1s production prevents the upregulation of UPR target genes, leading to sustained ER stress.[4] The unresolved stress shifts the cellular response from pro-survival to pro-apoptotic. This is often mediated by the activation of other UPR branches or the direct activation of apoptotic pathways. For instance, prolonged ER stress can lead to the upregulation of the pro-apoptotic transcription factor CHOP and the modulation of Bcl-2 family proteins, ultimately activating executioner caspases and inducing apoptosis.[10][11]
Quantitative Data Summary
The efficacy of this compound has been evaluated in various cancer cell lines and preclinical models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| RPMI 8226 | Multiple Myeloma | ~30 | 72 | Trypan Blue Exclusion |
| MM.1S | Multiple Myeloma | ~40 | 72 | Trypan Blue Exclusion |
| MM.1R | Multiple Myeloma | ~50 | 72 | Trypan Blue Exclusion |
| OVCAR3 | Ovarian Cancer | ~50 | 48 | MTT Assay |
| SKOV3 | Ovarian Cancer | ~50 | 48 | MTT Assay |
| HCT116 p53-/- | Colorectal Cancer | ~50 | Not Specified | Not Specified |
| Panc0403 | Pancreatic Cancer | >50 | Not Specified | Not Specified |
| BxPc3 | Pancreatic Cancer | >50 | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and cell line.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome |
| Human Multiple Myeloma Xenograft (RPMI 8226) | 30 mg/kg this compound, i.p. | Significant inhibition of tumor growth.[12] |
| Tamoxifen-Resistant Breast Cancer Xenograft | This compound + Tamoxifen | Significantly delayed breast cancer progression.[5] |
| HCT116 p53-/- Tumor Xenograft | This compound | Reduced tumor volume and weight by ~75% and ~73%, respectively.[2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound.
Protocol 1: XBP1 mRNA Splicing Assay by RT-PCR
This protocol is designed to qualitatively and quantitatively assess the inhibition of IRE1α endonuclease activity by measuring the ratio of spliced to unspliced XBP1 mRNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers for XBP1 (human):
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'[13]
-
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA loading dye
-
DNA ladder
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with the following conditions for 4-8 hours:
-
Vehicle control (DMSO)
-
This compound (e.g., 30-60 µM)
-
ER stress inducer (e.g., 1 µg/mL Tunicamycin)
-
This compound + ER stress inducer
-
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Set up a PCR reaction using the synthesized cDNA as a template and the XBP1 primers.
-
A typical PCR program: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2-3% agarose gel.
-
The unspliced XBP1 (XBP1u) product will be larger than the spliced XBP1 (XBP1s) product due to the 26-nucleotide intron.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibition of XBP1 splicing by this compound will be indicated by a decrease in the XBP1s band and a corresponding increase in the XBP1u band in the presence of an ER stress inducer.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the investigation of the downstream effects of this compound on key proteins involved in the apoptotic pathway.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-CHOP, anti-phospho-IRE1α, anti-total-IRE1α, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine changes in protein expression.
-
Protocol 3: Cell Viability and Apoptosis Assays
These assays are used to quantify the cytotoxic and pro-apoptotic effects of this compound.
Cell Viability (MTT or CellTiter-Glo Assay):
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT reagent or CellTiter-Glo reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate the IC50 value.
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound as desired.
-
Harvest both adherent and floating cells.
-
Wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6]
Conclusion
This compound is a highly specific and potent inhibitor of the IRE1α endonuclease activity, making it an invaluable research tool for dissecting the complexities of the Unfolded Protein Response.[1][2][4][6] Its ability to selectively block the IRE1α-XBP1s signaling axis and induce apoptosis in cancer cells highlights its therapeutic potential.[3][5][8][12] The protocols provided herein offer a robust framework for researchers to investigate the mechanism of action and efficacy of this compound in various experimental models. As our understanding of the role of ER stress in disease pathogenesis continues to grow, targeted inhibitors like this compound will be instrumental in developing novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for STF-083010: A Specific IRE1α Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-083010 is a selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity, a key component of the Unfolded Protein Response (UPR).[1][2] By specifically blocking the RNase function of IRE1α without affecting its kinase activity, this compound prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[3][4] This inhibition of XBP1 splicing disrupts a critical pro-survival signaling pathway, leading to unresolved endoplasmic reticulum (ER) stress and subsequent apoptosis, particularly in cancer cells that are highly dependent on the UPR for survival.[5][6] These application notes provide detailed protocols for utilizing this compound in experimental settings to investigate the IRE1α-XBP1 signaling pathway and to evaluate its therapeutic potential.
Core Mechanism of Action
Under ER stress, the accumulation of unfolded or misfolded proteins triggers the activation of IRE1α. This involves its dimerization and autophosphorylation, which allosterically activates its C-terminal RNase domain.[5][7] The primary substrate for this RNase is the XBP1 mRNA. IRE1α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u), leading to a translational frameshift that produces the potent transcription factor, spliced XBP1 (XBP1s).[8] XBP1s then translocates to the nucleus to upregulate genes that help restore ER homeostasis.[7] this compound directly binds to the RNase active site of IRE1α, thereby blocking the splicing of XBP1 mRNA and the subsequent downstream signaling.[5][7]
Figure 1: Mechanism of action of this compound on the IRE1α signaling pathway.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various cancer cell lines and in vivo models. The following tables summarize key quantitative findings from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| RPMI 8226 | Multiple Myeloma | IC50 (Cell Viability) | ~40 µM | [1] |
| OVCAR3 | Ovarian Cancer | IC50 (Cell Viability) | 50 µM | [6] |
| SKOV3 | Ovarian Cancer | IC50 (Cell Viability) | 50 µM | [6] |
| MCF7-TAMR | Tamoxifen-Resistant Breast Cancer | Cell Viability Reduction (with Tamoxifen) | Significant | [3] |
| N/A | Cell-free assay | IC50 (IRE1α RNase activity) | ~25-30 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Model | Cancer Type | Treatment | Outcome | Reference |
| Xenograft (nude mice) | Tamoxifen-Resistant Breast Cancer | This compound + Tamoxifen | Significant delay in tumor progression | [3] |
| Xenograft (NSG mice) | Multiple Myeloma | This compound | Significant inhibition of tumor growth | [1][4] |
Experimental Protocols
Protocol 1: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol is designed to qualitatively and quantitatively assess the inhibition of IRE1α-mediated XBP1 mRNA splicing by this compound.
Materials:
-
Cancer cell line of interest (e.g., RPMI 8226, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
Vehicle control (DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents and primers for XBP1
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat cells with vehicle control (DMSO).
-
Treat cells with an ER stress inducer (e.g., 300 nM Thapsigargin) for 4-8 hours to induce XBP1 splicing.[1]
-
Treat cells with the desired concentration of this compound (e.g., 30-60 µM) for 1-2 hours prior to and during ER stress induction.
-
Include a combination treatment group with both the ER stress inducer and this compound.
-
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA. This allows for the differentiation between the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Analyze the PCR products on a 2-3% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
Data Analysis: The inhibition of XBP1 splicing by this compound will be evident by a decrease in the intensity of the spliced XBP1 band in the presence of the ER stress inducer.
Figure 2: Experimental workflow for the XBP1 mRNA splicing assay.
Protocol 2: Western Blot Analysis of UPR-Related Proteins
This protocol assesses the impact of this compound on the expression of key proteins in the UPR pathway.
Materials:
-
Treated cell lysates from Protocol 1 (or a similar treatment regimen)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XBP1s, anti-phospho-IRE1α, anti-total-IRE1α, anti-CHOP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). A successful experiment will show a reduction in XBP1s protein levels in this compound-treated cells, without affecting the levels of total or phosphorylated IRE1α.[1] An increase in pro-apoptotic proteins like CHOP and cleaved Caspase-3 may also be observed.[6][9]
Protocol 3: Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of this compound.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure (Cell Viability):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Assay: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Procedure (Apoptosis):
-
Treatment: Treat cells with this compound at a concentration around the IC50 value for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Figure 3: Logical flow of this compound's pro-apoptotic mechanism.
Conclusion
This compound is a valuable chemical probe for dissecting the roles of the IRE1α-XBP1 signaling pathway in various physiological and pathological contexts.[7] Its specificity in inhibiting the RNase activity of IRE1α allows for targeted investigations into the consequences of blocking this branch of the UPR. The protocols outlined here provide a framework for researchers to explore the mechanism of action of this compound and to evaluate its potential as a therapeutic agent, particularly in cancers that exhibit a dependency on the UPR for survival and drug resistance.[3][10]
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound | Cell Signaling Technology [cellsignal.jp]
- 3. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for STF-083010 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-083010 is a cell-permeable small molecule that acts as a specific inhibitor of the inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR).[2][4][5] this compound selectively targets and inhibits the endonuclease activity of IRE1α, without affecting its kinase activity.[1][4][6][7] This inhibition blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the activation of the IRE1α branch of the UPR.[2][4][7][8] Consequently, this compound is a valuable tool for studying the roles of the IRE1α-XBP1 pathway in various physiological and pathological processes, including cancer.[5][7][9]
Proper preparation of a stable and accurately concentrated stock solution of this compound is paramount for obtaining reliable, reproducible, and meaningful experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, along with essential information regarding its chemical properties, solubility, and stability.
Data Presentation: this compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and accurate calculations.
| Property | Value | References |
| Molecular Formula | C₁₅H₁₁NO₃S₂ | [6][8][10] |
| Molecular Weight | 317.38 g/mol | [6][8][10] |
| CAS Number | 307543-71-1 | [6][8][11] |
| Appearance | Light yellow to yellow solid powder | [12][13] |
| Purity | ≥98% (typically analyzed by HPLC) | [3][8][13] |
| Solubility in DMSO | Soluble up to 100 mM | [8][10] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Ethanol | Insoluble | [3] |
| Recommended Storage (Solid) | -20°C for up to 3 years or at room temperature (desiccated) for at least 24 months. | [2][3][8] |
| Recommended Storage (Stock Solution in DMSO) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. It is highly recommended to prepare fresh solutions before use as it is unstable in solution. | [1][2][3][11] |
| Typical in vitro Working Concentrations | 10 µM to 60 µM | [11][12] |
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol details the step-by-step procedure for preparing a concentrated stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Preparation: Before starting, ensure you are wearing the appropriate PPE. Allow the vial containing the this compound powder to equilibrate to room temperature before opening. This prevents the condensation of moisture, which can affect the compound's stability and solubility.[12]
-
Weighing: Carefully and accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Transfer the powder into a sterile, light-protected microcentrifuge tube.
-
Calculating Solvent Volume: To calculate the volume of DMSO required to achieve a specific stock concentration, use the following formula:
Volume of DMSO (mL) = [Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )] / Desired Concentration (mol/L)
Example: To prepare a 10 mM stock solution from 1 mg of this compound: Volume of DMSO (mL) = (0.001 g / 317.38 g/mol ) / 0.010 mol/L = 0.000315 L = 0.315 mL or 315 µL.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.[12] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of this compound.[2]
-
Mixing: Securely cap the tube and vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.[12]
-
Ensuring Complete Solubilization: Visually inspect the solution against a light source to confirm that it is clear and free of any visible particulates.[12] If the powder has not fully dissolved, you can facilitate the process by placing the tube in an ultrasonic water bath for 5-10 minutes or by gentle warming (e.g., to 37°C).[3][12]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[1][3][12] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[1][3] Due to the compound's instability in solution, it is highly recommended to prepare fresh stock solutions just prior to use.[2][3][11]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway it modulates.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound mechanism of action on the IRE1α pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, IRE1alpha endonuclease inhibitor (CAS 307543-71-1) | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. IRE1 Inhibitor I, this compound The IRE1 Inhibitor I, this compound controls the biological activity of IRE1. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for STF-083010 Co-Treatment Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-083010 is a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the Unfolded Protein Response (UPR).[1][2][3] By selectively blocking the RNase domain of IRE1α, this compound prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2][3] This splicing event is critical for the production of the active transcription factor XBP1s, which promotes cell survival under endoplasmic reticulum (ER) stress.[2][3] In various cancer models, the inhibition of the IRE1α-XBP1 pathway by this compound has been shown to induce apoptosis and synergize with other therapeutic agents, offering a promising avenue for combination therapies.[4][5]
These application notes provide an overview of the co-treatment strategies involving this compound and detailed protocols for key experiments.
Mechanism of Action: Synergistic Induction of Apoptosis
This compound's primary mechanism of action is the inhibition of IRE1α's endonuclease activity, which prevents the generation of the pro-survival transcription factor XBP1s.[6] Many cancer cells, particularly those with high secretory loads like multiple myeloma, are highly dependent on the UPR for survival and are thus vulnerable to the disruption of this pathway.[5][6]
Co-treatment with chemotherapeutic agents that induce ER stress, such as the proteasome inhibitor bortezomib, creates a synthetic lethal scenario.[5] Bortezomib causes an accumulation of unfolded proteins, thereby activating the UPR.[5][7] The cancer cells become reliant on the IRE1α-XBP1 pathway to mitigate this stress. The concurrent administration of this compound blocks this adaptive response, leading to unresolved ER stress and ultimately, apoptosis.[5] A similar synergistic effect is observed with other drugs that either induce ER stress or target pathways that cancer cells become dependent upon for survival.
Co-treatment Data Summary
The following tables summarize the quantitative data from key studies on this compound co-treatment.
Table 1: this compound and Tamoxifen in Tamoxifen-Resistant Breast Cancer
| Cell Line | Treatment | Outcome | Result | Reference |
| MCF7-TAMR | This compound + Tamoxifen | Cell Viability | ~60% increase in sensitivity to tamoxifen | [4] |
| In vivo (Xenograft) | This compound + Tamoxifen | Tumor Growth | Significant delay in tumor progression | [4][8] |
| In vivo (Xenograft) | This compound + Tamoxifen | Tumor Weight | Significantly decreased compared to single treatments | [4] |
| In vivo (Xenograft) | This compound + Tamoxifen | Apoptosis (Caspase-3) | Dramatically increased positive staining | [4] |
Table 2: this compound and Bortezomib in Multiple Myeloma and Pancreatic Cancer
| Cell Line/Model | Treatment | Outcome | Result | Reference |
| Pancreatic Cancer Cell Lines (Panc0403, Panc1005, BxPc3, MiaPaCa2) | 10 µM this compound + 10 or 50 nM Bortezomib | Synergy | Synergistic activity observed in all four cell lines | [1] |
| In vivo (MM Xenograft) | This compound + Bortezomib | XBP1 Activity | Blocked bortezomib-induced increase in XBP1 activity | [6][9] |
| RPMI 8226 (MM) | 30 mg/kg this compound (in vivo) | Tumor Growth | Significantly inhibited tumor growth | [6][9] |
Table 3: this compound in Combination with Other Agents
| Cell Line/Model | Treatment | Outcome | Result | Reference |
| Ovarian Cancer Cells (OVCAR3, SKOV3) | 50 µM this compound + Tunicamycin | Apoptosis | 20.2-40.23% in OVCAR3; 21.36-32.5% in SKOV3 | [10] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound + Chloroquine + Gemcitabine | Anti-tumor Efficacy | Additive anti-tumor effect | [11] |
| p53-deficient Human Cancer Cells (HCT116 p53-/-) | 50 µM this compound | Cell Viability | ~20% reduction | [1] |
| In vivo (HCT116 p53-/- Xenograft) | This compound | Tumor Volume & Weight | 75% and 73% reduction, respectively | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound co-treatment on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7-TAMR, RPMI 8226)
-
Complete culture medium
-
This compound
-
Co-treatment drug (e.g., Tamoxifen, Bortezomib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the co-treatment drug in DMSO.[5] Note: this compound is unstable in aqueous solutions and should be reconstituted just prior to use.[5][12]
-
Treatment: Treat the cells with varying concentrations of this compound, the co-treatment drug, and the combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound co-treatment in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice, NOD/SCID)
-
Cancer cell line of interest (e.g., MCF7-TAMR)
-
Matrigel (optional)
-
This compound
-
Co-treatment drug (e.g., Tamoxifen)
-
Vehicle solution
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.[9]
-
Treatment Administration: Administer this compound, the co-treatment drug, the combination, or vehicle via the appropriate route (e.g., intraperitoneal injection).[4][6]
-
Monitoring: Measure tumor volume with calipers and body weight regularly (e.g., every 3-5 days).[4]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like Caspase-3).[4]
-
Analysis: Plot tumor growth curves and compare tumor weights between the different treatment groups.
Protocol 3: XBP1 Splicing Assay (RT-PCR)
This protocol is to assess the inhibitory effect of this compound on IRE1α-mediated XBP1 mRNA splicing.
Materials:
-
Treated cells or tissues
-
RNA extraction kit
-
Reverse transcriptase
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Primers flanking the XBP1 splice site
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
ER Stress Induction (Optional): Treat cells with an ER stress inducer like thapsigargin (B1683126) or tunicamycin, with or without this compound.[6][13]
-
RNA Extraction: Isolate total RNA from the cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will be a larger band, and the spliced XBP1 will be a smaller band.
-
Analysis: Visualize and quantify the band intensities to determine the ratio of spliced to unspliced XBP1. A decrease in the spliced form in this compound-treated samples indicates inhibition of IRE1α RNase activity.
Conclusion
This compound presents a promising therapeutic agent, particularly in combination with drugs that induce ER stress or in cancers reliant on the UPR for survival. The provided data and protocols offer a framework for researchers to investigate and harness the synergistic potential of this compound co-treatment in various cancer models. Careful consideration of drug concentrations, treatment timing, and appropriate in vitro and in vivo models will be crucial for successful experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib sensitizes multiple myeloma to NK cells via ER-stress-induced suppression of HLA-E and upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of endoplasmic-reticulum-stress-mediated autophagy enhances the effectiveness of chemotherapeutics on pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Measuring XBP1 Splicing Inhibition by STF-083010
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The Unfolded Protein Response (UPR) is a crucial cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in the UPR is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, which is mediated by the endoribonuclease activity of inositol-requiring enzyme 1α (IRE1α). This splicing event converts the inactive XBP1u mRNA into the active XBP1s mRNA, which is then translated into a potent transcription factor that orchestrates the restoration of ER homeostasis.[1][2][3] STF-083010 is a specific small molecule inhibitor of IRE1α's endonuclease activity, preventing the splicing of XBP1 and making it an invaluable tool for research and a potential therapeutic agent.[1][4][5][6] This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on XBP1 splicing using reverse transcription-polymerase chain reaction (RT-PCR), quantitative PCR (qPCR), and Western blotting.
Introduction
The endoplasmic reticulum (ER) is essential for protein folding and modification. An accumulation of unfolded or misfolded proteins triggers ER stress and activates the UPR.[2][3] The UPR consists of three main signaling branches, one of which is the highly conserved IRE1α-XBP1 pathway.[7][8] Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its C-terminal endoribonuclease (RNase) domain.[3] This activated RNase excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA.[1][9] This unconventional splicing event causes a frameshift, leading to the translation of the spliced XBP1 (XBP1s) protein, a potent transcription factor.[1][7] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, ER-associated degradation (ERAD), and quality control to alleviate ER stress.[3][10]
This compound has been identified as a selective inhibitor of the IRE1α RNase domain, which does not affect its kinase activity.[5][6] By blocking the cleavage of XBP1u mRNA, this compound prevents the formation of XBP1s and the subsequent downstream signaling.[1][6] Therefore, accurately measuring the extent of XBP1 splicing is a direct and reliable method to determine the bioactivity of this compound.
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the IRE1α-XBP1 signaling pathway under ER stress and the specific point of inhibition by this compound.
Caption: The IRE1α-XBP1 pathway and this compound inhibition.
Experimental Workflow Overview
The general workflow for assessing the impact of this compound on XBP1 splicing involves cell culture, induction of ER stress, treatment with the inhibitor, and subsequent molecular analysis.
Caption: General experimental workflow for analyzing XBP1 splicing.
Experimental Protocols
Protocol 1: Analysis of XBP1 mRNA Splicing by Conventional RT-PCR
This method provides a qualitative or semi-quantitative assessment of XBP1 splicing by separating the unspliced (XBP1u) and spliced (XBP1s) PCR products based on size.
1. Materials and Reagents
-
Cell culture medium and supplements
-
ER stress inducer (e.g., Tunicamycin (B1663573), Thapsigargin)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Taq DNA polymerase and dNTPs
-
PCR primers flanking the XBP1 splice site (see Table 2)
-
Agarose, DNA loading dye, DNA ladder
-
TAE or TBE buffer
2. Cell Culture and Treatment
-
Plate cells at a suitable density and allow them to adhere or recover overnight.
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce ER stress by adding an appropriate concentration of tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM) for 4-6 hours.
-
Harvest cells for RNA isolation.
3. RNA Isolation and cDNA Synthesis
-
Isolate total RNA from harvested cells according to the manufacturer's protocol of the chosen kit.
-
Assess RNA concentration and purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
4. PCR Amplification
-
Set up the PCR reaction using primers that flank the 26-nucleotide intron.
-
Perform PCR with the following typical cycling conditions: initial denaturation at 94°C for 5 min, followed by 30-35 cycles of 94°C for 30s, 58°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.[11]
5. Agarose Gel Electrophoresis
-
Resolve the PCR products on a 2.5-3% agarose gel to separate the closely sized bands.[12]
-
Visualize the bands under UV light. The unspliced XBP1 product will be 26 bp larger than the spliced product.
6. Expected Results
-
Untreated cells: A single, larger band corresponding to XBP1u.
-
ER stress-induced cells (no this compound): Two bands (XBP1u and a smaller XBP1s) or a single prominent XBP1s band.
-
ER stress + this compound treated cells: A dose-dependent decrease in the intensity of the XBP1s band and a corresponding increase in the XBP1u band, indicating inhibition of splicing.[6]
Protocol 2: Quantitative Analysis of XBP1 Splicing by RT-qPCR
This method provides a more accurate and quantitative measurement of XBP1 splicing.
1. Materials and Reagents
-
Same as Protocol 1, plus:
-
SYBR Green-based qPCR master mix (e.g., iTaq Universal SYBR Green Supermix, Bio-Rad)
-
qPCR-specific primers for total XBP1 and spliced XBP1 (see Table 2)
-
Real-time PCR detection system
2. Cell Culture, RNA Isolation, and cDNA Synthesis
-
Follow steps 2 and 3 from Protocol 1.
3. qPCR Reaction
-
Prepare separate qPCR reactions for spliced XBP1 (sXBP1), total XBP1 (tXBP1), and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use primers specifically designed to amplify only the spliced junction for sXBP1, and primers that amplify a region common to both forms for tXBP1.[10][13]
-
Perform qPCR using cycling conditions such as: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60-62°C for 30s.[10][12]
-
Include a melt curve analysis to verify product specificity.
4. Data Analysis
-
Determine the Ct values for each target.
-
Calculate the amount of sXBP1 relative to tXBP1 or a housekeeping gene using the ΔΔCt method.[13]
-
A decrease in the sXBP1/tXBP1 ratio in this compound-treated samples compared to the ER stress-only control indicates inhibition.
Protocol 3: Detection of Spliced XBP1 (XBP1s) Protein by Western Blot
This protocol detects the protein product of the spliced mRNA, confirming the functional consequence of splicing inhibition.
1. Materials and Reagents
-
Cell culture reagents, ER stress inducer, this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Nuclear extraction kit (optional, but recommended as XBP1s is a nuclear protein)[14]
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to XBP1s (e.g., Proteintech 24868-1-AP)[15]
-
Loading control antibody (e.g., anti-Lamin B1 for nuclear fractions, anti-β-actin for total lysates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
2. Cell Culture and Treatment
-
Follow step 2 from Protocol 1. Treatment times may need to be extended (e.g., 8-16 hours) to allow for protein accumulation.
3. Protein Extraction
-
Lyse cells and extract protein. For best results, perform nuclear fractionation to enrich for XBP1s.[14]
-
Determine protein concentration using a BCA assay.
4. Western Blotting
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-XBP1s antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
5. Expected Results
-
The XBP1s protein typically appears as a band around 54 kDa.[15]
-
A dose-dependent decrease in the intensity of the XBP1s band in this compound-treated samples indicates successful inhibition of the pathway, leading to reduced production of the active transcription factor.[6]
Data Presentation
Quantitative data should be organized clearly to show the dose-dependent effect of this compound.
Table 1: Example Quantitative Data of this compound on Tunicamycin-Induced XBP1 Splicing in MM.1S Cells.
| Treatment Group | This compound (µM) | Relative sXBP1 mRNA Level (qPCR, normalized to control) | Relative XBP1s Protein Level (Western Blot densitometry) |
| Vehicle Control | 0 | 0.05 ± 0.01 | Not Detected |
| Tunicamycin (2 µg/mL) | 0 | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Tunicamycin + STF | 10 | 0.62 ± 0.05 | 0.55 ± 0.09 |
| Tunicamycin + STF | 30 | 0.25 ± 0.03 | 0.21 ± 0.04 |
| Tunicamycin + STF | 60 | 0.08 ± 0.02 | 0.06 ± 0.02 |
Data are representational and should be generated experimentally. Values shown as mean ± SEM.
Table 2: Example Primer Sequences for XBP1 Splicing Analysis.
| Target | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) | Reference |
| RT-PCR | XBP1u / XBP1s | ||||
| XBP1 (flanking) | Human | CCT TGT AGT TGA GAA CCA GG | GGG GCT TGG TAT ATA TGT GG | 284 / 258 | [12] |
| XBP1 (flanking) | Mouse | TGG AAT TGG AAT GAC GAG TCG | TCC CAT TGG GTC CTT CAA G | 175 / 149 | N/A |
| RT-qPCR | |||||
| sXBP1 | Human | GAG TCC GCA GCA GGT G | GTG TCA GAG TCC ATG GGA | N/A | [10] |
| tXBP1 | Human | AAA CAG AGT AGC AGC TCA GAC TGC | TCC TTC TGG GTA GAC CTC TGG GAG | N/A | [10] |
| sXBP1 | Mouse | CTG AGT CCG AAT CAG GAG CG | TGG GAG TCC AAG AAT GCC AC | N/A | N/A |
| tXBP1 | Mouse | AGA GAC AGA GTT GCG GCT G | GAG GCT GGC GGA GTC ATT C | N/A | N/A |
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the IRE1α-XBP1 branch of the unfolded protein response in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ire1 Has Distinct Catalytic Mechanisms for XBP1/HAC1 Splicing and RIDD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive Role for IRE1α-XBP1 Signaling Pathway in the Insulin-Mediated Hepatic Lipogenic Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of unfolded protein response modulator XBP1s by acetylation and deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XBP1S-specific antibody (24868-1-AP) | Proteintech [ptglab.com]
Troubleshooting & Optimization
Navigating STF-083010: A Technical Guide to Solubility and Stability
For researchers and drug development professionals utilizing the IRE1α endonuclease inhibitor STF-083010, achieving reliable and reproducible experimental outcomes hinges on proper handling of the compound. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges related to its solubility and stability.
Troubleshooting Common Issues
This section addresses specific problems users may encounter during their experiments with this compound.
Issue 1: Precipitate Formation in Cell Culture Media
Question: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the cause and how can I resolve this?
Answer:
This is a common issue arising from the low aqueous solubility of this compound. The organic solvent (typically DMSO) concentration in your final culture medium may be insufficient to keep the compound dissolved.
Solutions:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration in your cell culture medium is at a level that is non-toxic to your specific cell line, generally below 0.5%.[1]
-
Enhance Dispersion: When diluting the stock solution, add it to the media while vigorously vortexing or mixing to promote better dispersion.[1]
-
Consider Alternative Formulations: For in vivo studies, specific formulations using a combination of solvents such as DMSO, PEG300, Tween 80, and saline or corn oil have been successfully used.[1] A reported protocol for a 1 mL working solution involves adding 100 μL of a 32.5 mg/mL DMSO stock solution to 400 μL of PEG300, followed by 50 μL of Tween-80 and 450 μL of saline, with thorough mixing at each step.[2]
Issue 2: Lack of Expected Biological Activity
Question: I am not observing the expected inhibitory effect of this compound on the IRE1α pathway in my cell line. What are the potential reasons?
Answer:
Several factors could contribute to a lack of biological activity, ranging from compound integrity to experimental setup.
Troubleshooting Steps:
-
Verify Compound Integrity: this compound is known to be unstable in solution.[1][3][4] It is highly recommended to prepare fresh stock solutions in high-quality, anhydrous DMSO for immediate use.[1][3] To confirm the activity of your stock, perform a positive control experiment, such as an XBP1 splicing assay, on a cell line known to be sensitive to this compound.[3]
-
Optimize Concentration and Duration: The effective concentration of this compound can vary significantly between different cell lines.[3] Conduct a dose-response experiment to determine the optimal concentration for your specific cellular model. Similarly, the treatment duration may need to be optimized, with typical incubation times ranging from 4 to 24 hours.[1][3]
-
Assess IRE1α Pathway Activity: Confirm that the IRE1α pathway is active in your cell line under your experimental conditions. You can induce endoplasmic reticulum (ER) stress using agents like tunicamycin (B1663573) or thapsigargin (B1683126) to ensure the pathway is stimulated.[3]
Issue 3: Observing Off-Target or Cytotoxic Effects
Question: My experiment is showing general cytotoxicity rather than specific inhibition of IRE1α. How can I investigate this?
Answer:
While this compound has demonstrated selective cytotoxicity in cancer cells, it is crucial to differentiate between on-target and off-target effects.[3]
Recommendations:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the IC50 value in your cell line. Unusually high concentrations may lead to off-target effects.[3]
-
Apoptosis Assays: To characterize the nature of cell death, utilize apoptosis assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blot analysis for cleaved caspases (e.g., Caspase-3, Caspase-12) and Bcl-2 family proteins.[3][5]
-
Rescue Experiments: If the observed cytotoxicity is a direct result of IRE1α-XBP1 pathway inhibition, it may be possible to partially rescue the phenotype by overexpressing the spliced form of XBP1 (XBP1s).[3]
-
Negative Controls: If available, use an inactive structural analog of this compound as a negative control to ascertain if the observed effects are specific to the chemical structure of this compound.[3]
Quantitative Data Summary
The following tables provide a summary of the solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | ≥ 3.25 mg/mL (10.24 mM) | Clear solution[2] |
| DMSO | 63 mg/mL (198.5 mM) | Use of fresh DMSO is crucial as moisture can reduce solubility.[6] |
| DMSO | 100 mM | Soluble[7] |
| DMSO | 100 mg/mL | Clear, yellow solution[8] |
| Aqueous Solutions | Limited Solubility | Known to have poor solubility.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Solid | Room Temperature (desiccated) | ≥ 24 months | [1] |
| Lyophilized Solid | -20°C | ≥ 4 years | [1][9] |
| In Solution (DMSO) | -20°C | Use within 1 month | [2] |
| In Solution (DMSO) | -20°C | Use within 3 months | [1] |
| In Solution (Solvent) | -80°C | 6 months | [2] |
| In Solution (Solvent) | -80°C | 1 year | [1] |
Note: It is consistently recommended to reconstitute this compound just prior to use due to its instability in solution.[1][4]
Experimental Protocols & Visual Guides
Protocol 1: XBP1 mRNA Splicing Assay by RT-PCR
This protocol allows for the qualitative assessment of IRE1α endonuclease activity by monitoring the splicing of XBP1 mRNA.[1][3]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a vehicle control (e.g., DMSO), this compound at the desired concentration, an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin), and a combination of the ER stress inducer and this compound. A typical treatment time is 4-8 hours.[3]
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a standard protocol.
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random primers).
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[3]
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced and spliced forms of XBP1 mRNA will appear as distinct bands.
-
Data Analysis: Visualize the bands under UV light. A decrease in the intensity of the spliced XBP1 band in the presence of this compound, even with an ER stress inducer, indicates successful inhibition of IRE1α endonuclease activity.[3]
Signaling Pathway Inhibition
This compound specifically targets the endonuclease activity of IRE1α, a key sensor of ER stress. This action prevents the unconventional splicing of XBP1 mRNA, which is a critical step in the unfolded protein response (UPR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α).[1] It specifically targets and inhibits the endonuclease activity of IRE1α, thereby blocking the splicing of X-box binding protein 1 (XBP1) mRNA.[1][9] Importantly, it does not affect the kinase activity of IRE1α.[1][9]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][7] It is crucial to use fresh, high-quality (anhydrous) DMSO, as the compound's solubility can be negatively impacted by moisture.[1][6]
Q3: How should I store this compound?
A3: Lyophilized this compound is stable for at least two years when stored at room temperature under desiccated conditions, and for four years or more at -20°C.[1][9] Once dissolved in DMSO, the solution is significantly less stable. It is recommended to store stock solutions at -20°C and use them within one to three months, or at -80°C for up to six months.[1][2] For optimal results, prepare fresh solutions immediately before use.[1][4]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies, including in mouse xenograft models.[2][6][10] For these applications, specific formulations are required to improve solubility and bioavailability. These formulations often involve a combination of solvents like DMSO, PEG300, Tween 80, and a vehicle such as saline or corn oil.[1]
Q5: Does this compound affect other branches of the Unfolded Protein Response (UPR)?
A5: this compound is designed to be a specific inhibitor of the IRE1α branch of the UPR. However, as with any small molecule inhibitor, it is good practice to assess its effects on the other UPR branches (PERK and ATF6) in your specific experimental system to confirm its selectivity. This can be done by examining key proteins in those pathways via Western blot.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. IRE1 Inhibitor I, this compound - Calbiochem | 412510 [merckmillipore.com]
- 5. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. IRE1抑制剂I,this compound The IRE1 Inhibitor I, this compound controls the biological activity of IRE1. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
STF-083010 not inhibiting XBP1 splicing
Welcome to the technical support center for STF-083010. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, a specific inhibitor of IRE1α endonuclease activity.
Troubleshooting Guide: this compound Not Inhibiting XBP1 Splicing
One of the most common experimental issues encountered is the failure of this compound to inhibit the splicing of X-box binding protein 1 (XBP1) mRNA. This guide provides a systematic approach to troubleshoot this problem.
Potential Cause 1: Inactive or Degraded this compound
This compound has limited stability in solution. Improper storage or handling can lead to a loss of activity.
-
Solution:
-
Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1]
-
Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use applications.
-
When preparing working solutions, add the this compound stock solution to pre-warmed cell culture media and mix thoroughly to ensure proper dissolution.[1]
-
Potential Cause 2: Suboptimal Experimental Conditions
The effectiveness of this compound is dependent on the cell type, the nature of the ER stress inducer, and the treatment duration.
-
Solution:
-
Titrate this compound Concentration: The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the effective concentration for your specific cell model.
-
Optimize Treatment Time: The kinetics of ER stress induction and XBP1 splicing can differ. A time-course experiment is recommended to identify the optimal pre-treatment time with this compound before and during ER stress induction.
-
Choice of ER Stress Inducer: this compound has been shown to inhibit XBP1 splicing induced by various ER stressors like thapsigargin (B1683126) and tunicamycin.[3][4] Ensure your chosen inducer is potent enough to elicit a robust XBP1 splicing response in your system.
-
Potential Cause 3: Issues with XBP1 Splicing Detection
The method used to detect XBP1 splicing might not be sensitive enough or may be prone to artifacts.
-
Solution:
-
RT-PCR Analysis: This is the most common and reliable method to detect XBP1 splicing. Use primers that flank the 26-nucleotide intron to distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Positive and Negative Controls: Always include appropriate controls in your experiment.
-
Positive Control: Cells treated with a known ER stress inducer (e.g., thapsigargin) without this compound to confirm that XBP1 splicing can be induced.
-
Negative Control: Untreated cells to show the basal level of XBP1 splicing.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound to rule out any solvent effects.
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α).[2][3][5] IRE1α is a key sensor of the Unfolded Protein Response (UPR), a cellular stress response pathway. This compound specifically blocks the IRE1α-mediated unconventional splicing of XBP1 mRNA, which prevents the formation of the active transcription factor, XBP1s.[5][6] Importantly, this compound does not affect the kinase activity of IRE1α.[2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, lyophilized this compound should be stored at -20°C.[7] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is highly recommended to prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles.[1]
Q3: What is the recommended solvent and concentration for this compound stock solutions?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 100 mM.[7] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: Can this compound be used in vivo?
Yes, this compound has been used in in vivo studies, particularly in xenograft models of multiple myeloma.[2][3] For in vivo administration, specific formulations are required due to its poor aqueous solubility. These formulations may include a combination of DMSO, PEG300, Tween-80, and saline.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound on XBP1 Splicing
| Cell Line | ER Stress Inducer | This compound Concentration | Observed Effect on XBP1 Splicing | Reference |
| RPMI 8226 (Multiple Myeloma) | Thapsigargin (300 nM) | 60 µM | Almost complete blockage | [3][4] |
| MCF7-TAMR (Breast Cancer) | Thapsigargin | Not specified | Efficiently blocked | [8] |
| Ovarian Cancer Cells | Tunicamycin (Tm) | Dose-dependent | Down-regulated sXBP1 | [9] |
| Rat Kidney (in vivo) | Ischemia/Reperfusion | Not specified | Decreased XBP1s/XBP1u ratio | [10] |
Experimental Protocols
Protocol: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol describes the steps to analyze the effect of this compound on XBP1 mRNA splicing in cultured cells.[11]
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Induce ER stress by adding an appropriate inducer (e.g., 300 nM thapsigargin) for the desired duration (e.g., 4-6 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a standard method, such as a TRIzol-based reagent or a commercial RNA isolation kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.
-
Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
Use a standard PCR program with an appropriate annealing temperature for the primers.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 2-3% agarose (B213101) gel.
-
The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band (26 bp difference).
-
Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) under UV light.
-
Signaling Pathway Diagrams
Caption: The IRE1α-XBP1 signaling pathway.
Caption: Mechanism of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STF 083010 | IRE1 Inhibitors: R&D Systems [rndsystems.com]
- 8. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
potential off-target effects of STF-083010
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of STF-083010, a specific inhibitor of the endonuclease activity of Inositol-requiring enzyme 1α (IRE1α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that selectively inhibits the endoribonuclease (RNase) activity of IRE1α, a key sensor in the Unfolded Protein Response (UPR).[1][2] This inhibition prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of a major pro-survival branch of the UPR.[2][3] Importantly, this compound does not affect the kinase activity of IRE1α.[4][5][6]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the RNase domain of IRE1α over its kinase domain, its chemical structure contains a reactive salicylaldehyde (B1680747) moiety.[7] This functional group has the potential to react with other nucleophilic groups within the cell, such as primary amines on proteins, to form Schiff bases. This inherent reactivity suggests a potential for off-target effects, although a comprehensive profile of specific off-target interactions is not extensively documented in public literature.[7] Researchers should, therefore, incorporate appropriate controls in their experiments to account for these potential effects.
Q3: I am observing unexpected cytotoxicity in my cell line. What could be the cause?
Unforeseen cytotoxicity when using this compound could stem from several factors:
-
On-Target Cytotoxicity: In cancer cells highly dependent on the IRE1α-XBP1 pathway for survival, the intended inhibition by this compound can lead to unresolved endoplasmic reticulum (ER) stress and subsequent apoptosis.[4][8]
-
Off-Target Effects: As mentioned, the reactive aldehyde in this compound could be reacting with other cellular components, leading to toxicity.[7]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is within the tolerance level of your specific cell line, typically below 0.1-0.5%.[7]
-
Compound Degradation: this compound is known to be unstable in solution.[7][9] Degradation products may exhibit their own cytotoxic effects. It is recommended to prepare fresh solutions for each experiment.[7]
Q4: I am not observing the expected inhibition of XBP1 splicing. What are the possible reasons?
If you are not seeing the expected inhibition of XBP1 splicing, consider the following:
-
Compound Instability: Due to its instability in solution, it is crucial to use freshly prepared this compound.[7][9]
-
Insufficient Concentration: The effective concentration of this compound can vary significantly between different cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
-
Cellular Context: The level of ER stress and the dependency of the cells on the IRE1α-XBP1 pathway can influence the observed effect.
-
Assay Sensitivity: The method used to detect XBP1 splicing, such as RT-PCR or Western blot for spliced XBP1 (XBP1s), may require optimization for sensitivity.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Avoid using old solutions.[7]
-
-
Possible Cause: Inconsistent cell conditions.
-
Solution: Use cells at a consistent passage number and confluency, as cellular responses to ER stress can vary.
-
-
Possible Cause: Variable ER stress induction.
-
Solution: If using an ER stress inducer like tunicamycin (B1663573) or thapsigargin (B1683126), ensure its concentration and incubation time are consistent across experiments.
-
Issue 2: High Background in Western Blots for UPR-Related Proteins
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize your antibody concentrations and blocking conditions. Consider using a different blocking agent (e.g., BSA instead of non-fat milk).
-
-
Possible Cause: Excessive protein loading.
-
Solution: Reduce the amount of protein loaded onto the gel.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| RPMI 8226 (Multiple Myeloma) | XBP1 Splicing Inhibition | 60 µM | Almost complete blockage of thapsigargin-induced XBP1 splicing. | [4] |
| Multiple Myeloma Cell Lines | Cytotoxicity | 30-60 µM | Dose-dependent cytostatic and cytotoxic activity. | [4][8] |
| Pancreatic Cancer Cell Lines | Synergistic Cytotoxicity | 10-50 µM | Synergistic activity with bortezomib. | [5] |
| HCT116 p53-/- (Colon Cancer) | Viability Reduction | 50 µM | Approximately 20% reduction in cell viability. | [5] |
| Ovarian Cancer Cells | Apoptosis Induction | 1-50 µM | Increased levels of caspases-3 and -12. | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Route | Observed Effect | Reference |
| NSG Mice | Multiple Myeloma Xenograft | 30 mg/kg | Intraperitoneal | Significant inhibition of tumor growth. | [4][5] |
| Nude Mice | Breast Cancer Xenograft | Not Specified | Not Specified | Synergistic therapeutic effect with tamoxifen. | [11] |
| Rats | Acute Renal Failure | Not Specified | Not Specified | Attenuation of acute renal failure. | [12] |
Experimental Protocols
Protocol 1: XBP1 mRNA Splicing Assay by RT-PCR
This protocol allows for the qualitative and quantitative assessment of IRE1α endonuclease activity by detecting the splicing of XBP1 mRNA.
-
Cell Treatment: Plate cells at an appropriate density. Treat with vehicle control (e.g., DMSO), this compound at the desired concentration, an ER stress inducer (e.g., 300 nM thapsigargin or 1 µg/mL tunicamycin), and a combination of the ER stress inducer and this compound for 4-8 hours.[4][13]
-
RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[13]
-
Human XBP1 Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Separate the PCR products on a 3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
-
Data Analysis: Visualize the bands under UV light. A decrease in the intensity of the XBP1s band in the presence of this compound, even with an ER stress inducer, indicates inhibition of IRE1α endonuclease activity.
Visualizations
Caption: The IRE1α signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating the effects of this compound.
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
STF-083010 cytotoxicity in control cells
Welcome to the technical support center for STF-083010. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a specific focus on its cytotoxic effects in control cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR).[1][2] It specifically blocks the RNase function without affecting the kinase activity of IRE1α.[3][4] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step for the UPR's adaptive response to endoplasmic reticulum (ER) stress.[4] The blockage of XBP1 splicing leads to unresolved ER stress, which can subsequently trigger apoptosis, particularly in cells highly dependent on the UPR for survival.[1]
Q2: Is this compound cytotoxic to all cell types?
A2: The cytotoxic effects of this compound are cell-type dependent and are particularly pronounced in cancer cells that exhibit high levels of ER stress and a strong reliance on the IRE1α-XBP1 pathway for survival.[3][4] While it displays significant cytotoxicity against various cancer cell lines, it has been shown to be selectively toxic to cancer cells over some normal cell types.[3]
Q3: What are the known off-target effects of this compound?
A3: The chemical structure of this compound includes a reactive salicylaldehyde (B1680747) moiety. This group has the potential to react with other cellular nucleophiles, such as primary amines on proteins, to form Schiff bases, which could lead to off-target effects.[2] Researchers should include appropriate controls to account for this possibility.
Q4: How should this compound be prepared and stored?
A4: this compound is known to be unstable in solution and should be freshly prepared for experiments. For in vitro use, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cytotoxic effects between experiments. | Compound Instability: this compound can degrade in solution. Cellular State: Cell passage number and confluency can affect sensitivity. | Always prepare fresh dilutions of this compound from a new stock for each experiment. Ensure consistency in cell passage number and seeding density. |
| High background in cytotoxicity assays. | Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve this compound may be cytotoxic at high concentrations. Assay Interference: Components of the media or the compound itself may interfere with the assay reagents. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5%). Include appropriate controls, such as a vehicle-only control and a no-cell control with media and the compound. |
| No observable cytotoxicity in control cells. | Low Dependence on IRE1α Pathway: The control cell line may not heavily rely on the IRE1α-XBP1 pathway for survival under normal conditions. Insufficient Concentration or Duration: The concentration or duration of treatment may not be sufficient to induce a cytotoxic response. | Consider inducing ER stress with an agent like tunicamycin (B1663573) or thapsigargin (B1683126) to sensitize the cells. Perform a dose-response and time-course experiment to determine the optimal conditions for observing cytotoxicity. |
Quantitative Data on this compound Cytotoxicity
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| RPMI 8226 | Multiple Myeloma | ~30-60 | 24-72 | [3] |
| MM.1S | Multiple Myeloma | ~30-60 | 24-72 | [3] |
| OVCAR3 & SKOV3 | Ovarian Cancer | ~50 | Not Specified | [5] |
| HCT116 p53-/- | Colon Carcinoma | ~50 (for ~20% viability reduction) | Not Specified | [6] |
Table 2: Comparative Cytotoxicity of this compound in Control vs. Cancer Cells
| Cell Type | Description | Observed Effect | Reference |
| CD138+ Cells | Primary Multiple Myeloma Cells | Preferentially cytotoxic | [3] |
| B Cells (CD19+) | Normal Peripheral Blood Lymphocytes | Less sensitive than MM cells | [3] |
| T Cells (CD3+) | Normal Peripheral Blood Lymphocytes | Less sensitive than MM cells | [3] |
| NK Cells (CD56+) | Normal Peripheral Blood Lymphocytes | Less sensitive than MM cells | [3] |
Note: Specific IC50 values for a wide range of non-cancerous control cell lines are not extensively available in the reviewed literature. The data indicates a selective cytotoxic effect on cancerous cells, particularly those from hematological malignancies.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest (e.g., control cell line)
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This protocol is based on standard trypan blue exclusion methods.
Materials:
-
Cells of interest
-
This compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Treatment: Culture cells in appropriate culture vessels and treat with desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: Detach adherent cells using trypsin and resuspend in complete medium. For suspension cells, gently collect them.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Caption: this compound inhibits IRE1α RNase activity, leading to apoptosis.
Caption: A typical workflow for assessing this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
inconsistent results with STF-083010 treatment
Welcome to the technical support center for STF-083010. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions regarding the use of this compound, a specific inhibitor of IRE1α endonuclease activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR).[1][2] It functions by directly binding to the RNase active site, which in turn blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1] This inhibition is specific, as this compound does not affect the kinase activity of IRE1α.[3][4] The prevention of XBP1 mRNA splicing blocks the production of the active transcription factor XBP1s, leading to unresolved endoplasmic reticulum (ER) stress and potentially triggering apoptosis in cells highly dependent on the UPR for survival.[2]
Q2: What are the known off-target effects of this compound?
While this compound is selective for the endonuclease domain of IRE1α, its chemical structure contains a reactive salicylaldehyde (B1680747) moiety. This group has the potential to react with other cellular nucleophiles, such as primary amines on proteins, to form Schiff bases, which could lead to off-target effects.[5] Researchers should include appropriate controls to account for this possibility.
Q3: How should I prepare and store this compound stock solutions?
This compound is known to be unstable in solution and has limited aqueous solubility.[5][6] It is recommended to prepare fresh stock solutions in high-quality Dimethyl Sulfoxide (DMSO) for each experiment.[6] Stock solutions can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[5] For in vivo studies, formulations may involve solvents like DMSO and polyethylene (B3416737) glycol (PEG).[5]
Troubleshooting Guide
Issue 1: Inconsistent inhibition of XBP1 splicing or variable cytotoxic effects between experiments.
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Avoid using old solutions.[5]
-
-
Possible Cause: Inconsistent cell conditions.
-
Solution: Ensure cells are at a consistent passage number and confluency, as the cellular response to ER stress can vary.[5]
-
-
Possible Cause: Poor aqueous solubility.
-
Solution: When diluting the DMSO stock solution into aqueous cell culture media, ensure vigorous mixing to aid dispersion. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.[6]
-
Issue 2: No observable effect of this compound in my cell line.
-
Possible Cause: Compound instability.
-
Solution: Confirm the activity of your this compound stock by testing it on a sensitive cell line known to have an active IRE1α pathway.[7]
-
-
Possible Cause: Insufficient concentration.
-
Solution: The effective concentration of this compound can be cell-line dependent.[5] Perform a dose-response experiment to determine the optimal concentration for your specific model. Refer to the data tables below for reported effective concentrations.
-
-
Possible Cause: Low dependence of the cell line on the IRE1α-XBP1 pathway.
-
Solution: Ensure your experimental model is appropriate and sufficiently reliant on the IRE1α branch of the UPR for the desired effect.
-
Issue 3: Unexpected cytotoxicity observed in control cells.
-
Possible Cause: Off-target effects.
-
Solution: Perform a comprehensive dose-response analysis to identify a concentration that is effective without causing excessive toxicity. High concentrations are more likely to lead to off-target effects.[7]
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is within the tolerance level of your cells (typically <0.1-0.5%).[5]
-
-
Possible Cause: Compound degradation.
-
Solution: Degradation products of this compound may have their own cytotoxic effects. Use freshly prepared solutions.[5]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Effective Concentration | Observed Effect |
| RPMI 8226 | Multiple Myeloma | 30-60 µM | Inhibition of XBP1 splicing, cytostatic and cytotoxic activity.[4][8] |
| MM.1S, MM.1R | Multiple Myeloma | 30-60 µM | Dose and time-dependent cytostatic and cytotoxic activity.[8][9] |
| HCT116 p53-/- | Colorectal Cancer | Not specified | 75% reduction in tumor volume and 73% reduction in tumor weight in xenografts.[3] |
| BxPc3, Panc1005, Panc0403 | Pancreatic Cancer | 50 µM | Synergistic effects with bortezomib.[3] |
| MCF7-TAMR | Tamoxifen-Resistant Breast Cancer | Not specified | Re-establishes tamoxifen (B1202) sensitivity.[10] |
Table 2: In Vivo Efficacy of this compound
| Model | Cancer Type | Dosage and Administration | Observed Effect |
| Human Multiple Myeloma Xenografts (RPMI 8226) | Multiple Myeloma | 30 mg/kg, intraperitoneally, once weekly for 2 weeks. | Significant inhibition of tumor growth.[2][9] |
| Transgenic XBP1-luc mice | N/A | 60 mg/kg with 1 mg/kg bortezomib, intraperitoneally. | Blocked bortezomib-induced XBP1 activity.[4][8] |
| Tamoxifen-Resistant Breast Cancer Xenograft | Breast Cancer | Not specified | Synergistic effect with tamoxifen, significantly slower tumor progression.[2] |
Experimental Protocols
Protocol 1: XBP1 mRNA Splicing Assay (RT-PCR)
This assay is fundamental for demonstrating the direct inhibitory effect of this compound on IRE1α endonuclease activity.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Induce ER stress with an agent like tunicamycin (B1663573) (e.g., 1 µg/mL) or thapsigargin (B1683126) (e.g., 300 nM).[7] Treat cells with this compound (e.g., 60 µM) for a specified time (e.g., 4-8 hours).[4][7]
-
RNA Extraction: Isolate total RNA from the cells using a standard method.
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA.[1]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.[7]
-
Analysis: Separate the PCR products by agarose (B213101) gel electrophoresis. The unspliced and spliced forms of XBP1 will appear as different-sized bands. A reduction in the spliced XBP1 band in the presence of this compound indicates inhibition.
Protocol 2: Western Blot Analysis of UPR Proteins
This protocol assesses the specificity of this compound by examining key proteins in the UPR pathways.
-
Cell Lysis: Treat cells as described in Protocol 1. Lyse the cells and quantify the protein concentration.[7]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key UPR proteins such as phospho-IRE1α, total IRE1α, XBP1s, phospho-PERK, total PERK, ATF4, and CHOP.[7] Use a loading control like GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.
Visualizations
Caption: IRE1α signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for this compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Experiments with STF-083010
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo experiments involving the IRE1α endonuclease inhibitor, STF-083010.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with this compound in a question-and-answer format.
Q1: I am not observing the expected anti-tumor efficacy in my in vivo model. What are the potential reasons?
Several factors could contribute to a lack of efficacy:
-
Compound Instability: this compound is known to be unstable in solution.[1][2] It is crucial to prepare fresh formulations immediately before each administration. Avoid using solutions that have been stored, even for a short period.
-
Suboptimal Dosing or Schedule: The effective dose and frequency of administration can vary significantly between different animal models and tumor types.[3][4] Review published studies for your specific model or a similar one to ensure your dosing regimen is appropriate. A dose-response study may be necessary to determine the optimal dose for your model.
-
Poor Bioavailability: While intraperitoneal (i.p.) injection is common, the formulation used can impact absorption and bioavailability. Issues with solubility can lead to precipitation of the compound upon injection, reducing the amount that reaches the target tissue.
-
Tumor Model Resistance: The specific cancer cell line used in your xenograft model may not be highly dependent on the IRE1α-XBP1 pathway for survival. It is advisable to confirm the activation of the Unfolded Protein Response (UPR) and the dependence on IRE1α in your cell line of interest through in vitro experiments prior to in vivo studies.
-
Inconsistent Dosing Technique: Ensure accurate and consistent administration of the compound. Normalize the dose to the body weight of each animal to minimize variability.[5]
Q2: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy). How can I mitigate this?
Toxicity can arise from several sources:
-
Vehicle Toxicity: The solvents used to dissolve this compound, such as DMSO, can be toxic at high concentrations. It is essential to include a vehicle-only control group to assess the toxicity of the formulation itself.[6] If vehicle toxicity is suspected, try to reduce the concentration of the organic solvent in the final formulation.
-
Off-Target Effects: this compound contains a reactive salicylaldehyde (B1680747) moiety, which has the potential to react with other cellular components and cause off-target toxicity. While studies have shown no significant toxicity at effective doses in some models[4][7], this can be model-dependent.
-
Dose-Dependent Toxicity: The observed toxicity may be directly related to the dose of this compound. Consider reducing the dose or the frequency of administration to see if the adverse effects are diminished.[5]
Q3: I am having trouble dissolving this compound for in vivo administration. What are the recommended formulation strategies?
This compound has poor aqueous solubility.[1][8] Here are some recommendations for formulation:
-
Primary Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating a stock solution.[1][9][10]
-
Co-Solvent Systems: For in vivo injections, a co-solvent system is typically required. Common formulations include combinations of DMSO with other vehicles like polyethylene (B3416737) glycol (PEG), Tween 80, or Cremophor.[4]
-
Preparation Technique: When preparing the final formulation, it is often best to first dissolve the this compound in a small amount of DMSO and then slowly add the other co-solvents and the aqueous component while vortexing to prevent precipitation.[6]
-
Fresh Preparation: Due to the compound's instability in solution, always prepare the formulation immediately prior to injection.[2]
Q4: How can I confirm that this compound is hitting its target (inhibiting IRE1α endonuclease activity) in vivo?
To verify the in vivo mechanism of action, you can:
-
Analyze XBP1 Splicing: The most direct method is to measure the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) mRNA in tumor tissue or relevant tissues. Treatment with this compound should lead to a significant reduction in the levels of XBP1s mRNA.[11] This can be assessed using RT-PCR followed by gel electrophoresis or qRT-PCR.
-
Assess Downstream Targets: Analyze the expression of downstream target genes of the XBP1s transcription factor in the tissue of interest. A reduction in the expression of these genes following this compound treatment would indicate successful target engagement.
-
No Effect on IRE1α Phosphorylation: As this compound is a specific inhibitor of the endonuclease activity and not the kinase activity of IRE1α, you can check the phosphorylation status of IRE1α.[4][7][12] Treatment with this compound should not affect the levels of phosphorylated IRE1α.[4]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from key in vivo studies with this compound.
Table 1: Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Parameter | Value | Reference |
| Cell Line | RPMI 8226 | [3][4] |
| Animal Model | NOD/SCID/IL2Rγ null (NSG) mice | [3][4][13] |
| Dose | 30 mg/kg | [3][4][13] |
| Administration Route | Intraperitoneal (i.p.) | [3][4][13] |
| Dosing Schedule | Once weekly for 2 weeks | [3][4][13] |
| Outcome | Significant inhibition of tumor growth | [3][4][12][13] |
Table 2: Efficacy of this compound in a p53-Deficient Colorectal Cancer Xenograft Model
| Parameter | Value | Reference |
| Cell Line | HCT116 p53-/- | [13] |
| Outcome | Significant reduction in tumor volume and weight | [3] |
| Tumor Volume Reduction | 75% | [13] |
| Tumor Weight Reduction | 73% | [13] |
Table 3: Efficacy of this compound in a Tamoxifen-Resistant Breast Cancer Xenograft Model
| Parameter | Value | Reference |
| Cell Line | Tamoxifen-resistant MCF-7 (MCF7-TAMR) | [3] |
| Animal Model | Nude mice | [3][14] |
| Treatment | This compound in combination with tamoxifen | [3][14] |
| Outcome | Significantly delayed breast cancer progression | [3][14] |
| Observation | Increased apoptotic cell death in tumors | [3][14] |
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound
This protocol provides a general framework for the preparation and administration of this compound in a mouse xenograft model.
-
Compound Preparation (prepare fresh before each use):
-
Based on the desired dose and the body weight of the animals, calculate the total amount of this compound required.
-
Dissolve the this compound powder in a minimal amount of high-quality, anhydrous DMSO.
-
In a separate tube, prepare the co-solvent/vehicle mixture (e.g., a combination of PEG300, Tween 80, and saline).
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing vigorously to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any precipitate before drawing it into a syringe.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Record the body weight of each animal before every dosing.
-
Administer the prepared this compound formulation via the chosen route (e.g., intraperitoneal injection).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Monitor the animals regularly (e.g., daily or three times a week) for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Measure tumor volume using calipers at regular intervals (e.g., two to three times per week).[3]
-
Protocol 2: Assessment of XBP1 mRNA Splicing in Tumor Tissue
This protocol describes how to assess the in vivo target engagement of this compound.
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
-
-
RNA Extraction:
-
Homogenize the frozen tumor tissue.
-
Extract total RNA using a standard protocol, such as a TRIzol-based method or a commercial RNA extraction kit.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random primers).[15]
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced and spliced forms.
-
-
Gel Electrophoresis:
-
Separate the PCR products on an agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.
-
Visualize the bands under UV light and compare the relative intensities to determine the effect of this compound on XBP1 splicing.
-
Visualizations
Caption: this compound inhibits the RNase activity of IRE1α, preventing XBP1 mRNA splicing.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 9. selleckchem.com [selleckchem.com]
- 10. IRE1 Inhibitor I, this compound The IRE1 Inhibitor I, this compound controls the biological activity of IRE1. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
unexpected phenotypes with STF-083010
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with STF-083010.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR).[1][2] It is important to note that this compound does not inhibit the kinase activity of IRE1α.[3][4] By blocking the RNase domain, this compound prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5][6] This inhibition leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering unresolved ER stress and subsequently leading to apoptosis, particularly in cells reliant on the UPR for survival.[1]
Q2: What is the expected phenotype after treating cancer cells with this compound?
The expected phenotype in susceptible cancer cell lines is a reduction in cell viability and proliferation, and an induction of apoptosis.[7][8] This is often observed as decreased cell growth, and an increase in markers of apoptosis such as cleaved caspase-3 and Annexin V staining.[1][7] The cytotoxic effects are typically dose- and time-dependent.[3]
Q3: Are there any known off-target effects of this compound?
Yes, the chemical structure of this compound contains a reactive salicylaldehyde (B1680747) group.[9] This moiety can potentially react with other cellular nucleophiles, such as primary amines on proteins, to form Schiff bases, which may lead to off-target effects.[9] Researchers should be mindful of this possibility when interpreting unexpected results.[9]
Q4: Why am I not observing the expected inhibition of XBP1 splicing?
Several factors could contribute to a lack of efficacy:
-
Compound Instability: this compound is known to be unstable in solution. It is crucial to prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[9][10]
-
Insufficient Concentration: The effective concentration of this compound can vary significantly between different cell lines.[10] A dose-response experiment is recommended to determine the optimal concentration for your specific cell model.
-
Cellular Context: The IRE1α-XBP1 pathway may not be basally active in your cell line. To observe the inhibitory effect of this compound, it is often necessary to induce ER stress using agents like tunicamycin (B1663573) or thapsigargin (B1683126).[1][10]
-
Assay Sensitivity: Ensure that your method for detecting XBP1 splicing (e.g., RT-PCR) is sensitive enough to detect changes.[10]
Q5: I'm observing significant cytotoxicity that seems independent of IRE1α inhibition. What could be the cause?
Unforeseen cytotoxicity could be due to:
-
Off-Target Effects: As mentioned, the reactive aldehyde in this compound can interact with other cellular components, leading to toxicity.[9]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding the tolerance level of your cells, which is typically below 0.5%.[9]
-
Compound Degradation: Degradation products of this compound might have their own cytotoxic effects.[9] Using freshly prepared solutions is critical.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Problem: You are observing significant variability in the inhibition of XBP1 splicing or the cytotoxic effects of this compound across different experimental replicates.
-
Possible Causes & Solutions:
-
This compound Degradation: Always prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Avoid using old solutions.[9]
-
Inconsistent Cell Conditions: Ensure that your cells are at a consistent passage number and confluency, as the cellular response to ER stress can vary with these parameters.[9]
-
Variable ER Stress Induction: If you are using an ER stress inducer, ensure that its concentration and the incubation time are consistent across all experiments.[9]
-
Issue 2: No observable effect of this compound on my cell line.
-
Problem: You do not see any significant change in cell viability or XBP1 splicing after treating your cells with this compound.
-
Possible Causes & Solutions:
-
IRE1α Pathway Inactivity: The IRE1α-XBP1 pathway may not be critical for the survival of your specific cell line. Include a positive control by co-treating with an ER stress inducer like tunicamycin or thapsigargin to validate the inhibitor's efficacy in your system.[10]
-
Suboptimal Concentration or Duration: Perform a dose-response experiment to identify the optimal concentration for your cell model. Also, consider optimizing the treatment duration.[10]
-
Compound Inactivity: To confirm the activity of your this compound stock, test it on a sensitive cell line known to have an active IRE1α pathway.[10]
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 for IRE1α RNase activity (cell-free) | - | ~25-30 µM | [1] |
| Effective Concentration (in vitro) | RPMI 8226, MM.1S, MM.1R | 30-60 µM | [8] |
| OVCAR3, SKOV3 | 50 µM (for significant anti-proliferative effect) | [7] | |
| HCT116 p53-/- | Not specified, but treatment reduced tumor volume | [3] | |
| In vivo Dosage | NOD/SCID/IL2Rγ null mice with RPMI 8226 xenografts | 30 mg/kg, intraperitoneally, once weekly | [1] |
| XBP1-luc transgenic mice | 60 mg/kg with 1 mg/kg bortezomib | [4] |
Experimental Protocols
Protocol 1: XBP1 mRNA Splicing Assay by RT-PCR
This protocol is used to qualitatively assess the inhibition of IRE1α endonuclease activity by detecting the splicing of XBP1 mRNA.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a vehicle control (e.g., DMSO), this compound at the desired concentration, an ER stress inducer (e.g., 300 nM thapsigargin or 1 µg/mL tunicamycin), and a combination of the ER stress inducer and this compound. A typical treatment time is 4-8 hours.[1][10]
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a standard protocol or a commercial kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
Data Analysis: Visualize the bands under UV light. A decrease in the intensity of the spliced XBP1 band in the presence of this compound, even with an ER stress inducer, indicates inhibition of IRE1α endonuclease activity.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the extent of apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours). Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
STF-083010: A Specific Inhibitor of IRE1α Endonuclease Activity
A detailed comparison for researchers, scientists, and drug development professionals.
STF-083010 is a small molecule inhibitor that has garnered significant attention for its specific action on the Inositol-requiring enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR). This guide provides an objective comparison of this compound's performance against other IRE1α inhibitors, supported by experimental data, detailed protocols, and visual diagrams to elucidate its mechanism and specificity.
Mechanism of Action: Selective Targeting of the IRE1α RNase Domain
This compound distinguishes itself by selectively inhibiting the endoribonuclease (RNase) activity of IRE1α without affecting its kinase activity.[1][2][3] This specificity is crucial for dissecting the distinct downstream effects of IRE1α signaling. The molecule contains a reactive salicylaldehyde (B1680747) moiety that is thought to form a Schiff base with a specific lysine (B10760008) residue (Lys907) within the RNase domain of IRE1α, thereby blocking its function.[4] This targeted inhibition prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR pathway.
Comparative Performance of IRE1α Inhibitors
The specificity of this compound for the RNase domain of IRE1α is a key differentiator when compared to other modulators of this pathway. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized IRE1α inhibitors, highlighting their primary targets within the enzyme.
| Inhibitor | Target Domain | IC50 | Reference |
| This compound | RNase | ~25 µM (cell-free) | |
| 4µ8C | RNase | 60 nM | |
| KIRA6 | Kinase | 0.6 µM | |
| APY29 | Kinase (Allosteric) | 280 nM (autophosphorylation) |
Note: IC50 values can vary depending on the assay conditions.
Off-Target Profile of this compound
While this compound is highly selective for the endonuclease domain of IRE1α over its kinase domain, its reactive salicylaldehyde functional group presents a potential for off-target interactions with other cellular nucleophiles, such as primary amines on proteins.[4] However, comprehensive off-target screening data for this compound is not extensively documented in publicly available literature. Researchers should, therefore, employ appropriate controls to account for potential off-target effects in their experiments.[4]
Experimental Protocols
To facilitate the validation and application of this compound, detailed methodologies for key experiments are provided below.
In Vitro IRE1α RNase Activity Assay
This assay directly measures the ability of this compound to inhibit the endonuclease activity of IRE1α.
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
Fluorescently labeled XBP1 RNA stem-loop substrate (e.g., 5'-FAM-CAGUCCGCAGCACUG-Iowa-Black-FQ-3')[5]
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT
-
This compound and other test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant IRE1α protein to each well, except for the no-enzyme control.
-
Add the diluted this compound or vehicle control to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled XBP1 RNA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the percent inhibition and determine the IC50 value.
In Vitro IRE1α Kinase (Autophosphorylation) Assay
This assay is crucial for confirming that this compound does not inhibit the kinase function of IRE1α.
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
[γ-³²P]ATP
-
This compound and other test compounds
-
SDS-PAGE apparatus and reagents
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant IRE1α protein with the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radiolabeled IRE1α band using a phosphorimager to determine the extent of autophosphorylation.
Visualizing the Molecular Pathways
To provide a clearer understanding of this compound's mechanism of action and the experimental workflow, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to STF-083010 and Other IRE1α Inhibitors for Researchers
In the landscape of cellular stress signaling, the Inositol-Requiring Enzyme 1α (IRE1α) has emerged as a critical mediator of the Unfolded Protein Response (UPR), a key pathway in maintaining protein homeostasis within the endoplasmic reticulum (ER). The dual enzymatic function of IRE1α, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain, makes it a compelling therapeutic target for a multitude of diseases, including cancer, metabolic disorders, and inflammatory conditions. This guide provides an objective comparison of STF-083010, a selective IRE1α RNase inhibitor, with other notable IRE1α inhibitors, supported by experimental data and detailed methodologies to aid researchers in their investigations.
The IRE1α Signaling Pathway: A Double-Edged Sword in Cell Fate
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain.[1] This initiates two primary downstream signaling cascades: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs.[1] The spliced form of XBP1 (XBP1s) is a potent transcription factor that orchestrates the upregulation of genes involved in protein folding and degradation, thereby promoting cell survival.[2][3] Conversely, sustained IRE1α activation can trigger apoptosis through RIDD and the recruitment of TRAF2, leading to the activation of the pro-apoptotic JNK signaling pathway.[2][4] This dual role of IRE1α in determining cell fate underscores its complexity as a therapeutic target.
Caption: The IRE1α signaling pathway in response to ER stress.
Comparative Analysis of IRE1α Inhibitors
IRE1α inhibitors can be broadly classified based on their mechanism of action: direct RNase inhibitors, kinase inhibitors that allosterically modulate RNase activity, and dual kinase/RNase inhibitors. This compound falls into the first category, offering a specific tool to dissect the RNase-dependent downstream effects of IRE1α activation.
Mechanism of Action
-
This compound : This small molecule is a selective inhibitor of the IRE1α endonuclease domain.[5][6] Crucially, it does not affect the kinase activity of IRE1α.[7] this compound contains a reactive salicylaldehyde (B1680747) moiety that is thought to form a Schiff base with a lysine (B10760008) residue in the RNase active site, thereby blocking the splicing of XBP1 mRNA and RIDD activity.[8][9]
-
KIRA6 : In contrast, KIRA6 is an ATP-competitive kinase inhibitor of IRE1α.[10] By binding to the kinase domain, KIRA6 allosterically inhibits IRE1α's RNase activity by preventing the oligomerization required for its activation.[9][10] This mode of action attenuates both XBP1 splicing and RIDD.
-
APY29 : APY29 is also an ATP-competitive kinase inhibitor.[11] However, unlike KIRA6, it acts as an allosteric activator of the IRE1α RNase domain, despite inhibiting autophosphorylation.[11][12]
-
4µ8C : This compound inhibits the RNase activity of IRE1α, reducing XBP1 splicing and RIDD by blocking substrate access to the active site.[13]
-
MKC-8866 : A salicylaldehyde analog, MKC-8866 is a potent and selective inhibitor of the IRE1α RNase domain.[11]
-
Sunitinib : An FDA-approved anticancer drug, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that also inhibits the kinase domain of IRE1α, thereby diminishing XBP1 mRNA splicing.[11][13]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various IRE1α inhibitors, providing a quantitative measure of their potency.
| Inhibitor | Target Domain | IC50 (IRE1α RNase) | IC50 (IRE1α Kinase) | Cell-based XBP1 Splicing Inhibition (EC50) | Reference(s) |
| This compound | RNase | ~12 µM (in vitro) | No Inhibition | 30-60 µM (in cells) | [7] |
| KIRA6 | Kinase | 0.6 µM (allosteric) | 0.6 µM | Not explicitly stated | [10][11] |
| APY29 | Kinase | Activator | 280 nM | Not applicable | [11] |
| 4µ8C | RNase | Not explicitly stated | Not applicable | ~1.8 µM | [13] |
| MKC-8866 | RNase | 0.29 µM | Not applicable | 0.52 µM | [11] |
| Sunitinib | Kinase | Not applicable | Not explicitly stated | Not explicitly stated | [11][13] |
| B-I09 | RNase | 1.23 µM | Not applicable | Not explicitly stated | [11] |
| Toyocamycin | RNase | 80 nM | No Inhibition | Not explicitly stated | [11][13] |
| GSK2850163 | Kinase/RNase | 200 nM | 20 nM | Not explicitly stated | [11] |
Experimental Protocols
Accurate comparison of IRE1α inhibitors necessitates standardized experimental protocols. Below are detailed methodologies for key assays used to characterize their activity.
In Vitro IRE1α RNase Activity Assay (FRET-based)
This assay directly measures the inhibitory effect of a compound on the endoribonuclease activity of IRE1α using a fluorescence resonance energy transfer (FRET)-based substrate.
Objective : To determine the IC50 value of an inhibitor against IRE1α's RNase activity.
Materials :
-
Recombinant human IRE1α protein (cytosolic domain)
-
Fluorescently labeled RNA substrate mimicking the XBP1 splice sites with a fluorophore and a quencher
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring fluorescence
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add the assay buffer, the FRET-based RNA substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant IRE1α protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity. Cleavage of the substrate by IRE1α separates the fluorophore and quencher, resulting in an increased fluorescence signal.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
XBP1 Splicing Assay in Cultured Cells (RT-PCR)
This assay assesses the cellular potency of an IRE1α inhibitor by measuring its ability to block the ER stress-induced splicing of XBP1 mRNA.
Objective : To evaluate the effect of an inhibitor on IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Materials :
-
Human cell line (e.g., RPMI-8226, HeLa)
-
Cell culture medium and supplements
-
ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)
-
Test compounds dissolved in DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Procedure :
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Induce ER stress by adding Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 300 nM) and incubate for a further period (e.g., 4-8 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band.
-
Visualize and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Caption: A generalized workflow for the XBP1 splicing assay.
Cell Viability Assay
This assay is crucial for evaluating the cytotoxic or cytostatic effects of IRE1α inhibitors, particularly in cancer cells that rely on the UPR for survival.
Objective : To determine the effect of an IRE1α inhibitor on cell proliferation and viability.
Materials :
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure :
-
Seed cells into 96-well plates at an appropriate density.
-
The following day, treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a microplate reader.
-
Express the results as a percentage of the viability of untreated control cells and calculate the GI50 or IC50 value.
Concluding Remarks
This compound serves as a valuable chemical probe for specifically interrogating the consequences of IRE1α's RNase activity.[6] Its unique mechanism of action, which spares the kinase function, distinguishes it from many other IRE1α inhibitors.[7] The choice between this compound and other inhibitors like KIRA6, which targets the kinase domain to allosterically regulate RNase activity, will ultimately depend on the specific biological question being addressed. For studies aiming to exclusively block XBP1 splicing and RIDD, this compound is an appropriate tool. However, researchers should be mindful of the reactive aldehyde moiety in this compound, which could lead to off-target effects, and include appropriate controls in their experiments.[8] In contrast, for investigations into the role of IRE1α's kinase activity and its impact on the RNase function, kinase inhibitors such as KIRA6 are more suitable. This guide provides the foundational information and methodologies to enable researchers to make informed decisions in selecting and utilizing IRE1α inhibitors for their studies on the multifaceted UPR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. karger.com [karger.com]
- 3. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Efficacy of STF-083010: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of apoptosis-inducing compounds is paramount. This guide provides an objective comparison of STF-083010, a specific inhibitor of the unfolded protein response (UPR), against other alternatives, supported by experimental data and detailed protocols.
This compound is a small molecule that selectively inhibits the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.[1][2] Under prolonged ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response. This compound facilitates this shift by blocking the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This inhibition prevents the production of the transcription factor XBP1s, which is crucial for the expression of genes involved in protein folding and degradation.[1] The resulting unresolved ER stress leads to the activation of apoptotic pathways.
The IRE1α/XBP1 Signaling Pathway and this compound Intervention
The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a response mediated by three main sensors: IRE1α, PERK, and ATF6.[1] this compound specifically targets the IRE1α branch. By inhibiting the RNase activity of IRE1α, this compound prevents the splicing of XBP1 mRNA to its active form, XBP1s.[1][2] This disruption of a key adaptive UPR pathway leads to sustained ER stress and subsequent activation of pro-apoptotic factors, including the transcription factor CHOP and the Bcl-2 family of proteins, ultimately culminating in caspase activation and programmed cell death.[1][3]
References
A Researcher's Guide to Selecting Negative Controls for STF-083010 Experiments
For researchers, scientists, and drug development professionals investigating the IRE1α branch of the Unfolded Protein Response (UPR), the specific inhibitor STF-083010 is a critical tool. This guide provides a comprehensive comparison of appropriate negative controls to ensure the rigor and validity of experimental findings when using this compound.
This compound is a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.[1][2][3][4] It functions by preventing the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the adaptive UPR pathway.[2][3][4] This inhibition leads to the accumulation of unresolved ER stress and can trigger apoptosis, particularly in cells highly dependent on the UPR for survival, such as multiple myeloma.[1][3][5] Given its specific mechanism, designing robust experiments with appropriate negative controls is paramount to accurately interpret the effects of this compound.
Comparison of Negative Control Strategies
The ideal negative control for a small molecule inhibitor is a structurally similar but biologically inactive analog. While a universally validated inactive analog of this compound is not commercially available, a combination of other control strategies can provide the necessary rigor.
| Control Type | Description | Rationale | Key Considerations |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO) is added to cells at the same final concentration as the experimental group. | Accounts for any effects of the solvent on the experimental system. | The final solvent concentration should be kept low (typically <0.1%) and consistent across all conditions. |
| Inactive Structural Analog (Hypothetical) | A molecule with a chemical scaffold highly similar to this compound but lacking the functional group responsible for IRE1α RNase inhibition. | The most rigorous control to rule out off-target effects related to the chemical structure of the compound. | As of now, a well-characterized inactive analog of this compound is not readily available. Researchers may need to synthesize or source such a compound. |
| Genetic Controls (IRE1α Knockout/Knockdown) | Cells in which the ERN1 gene (encoding IRE1α) has been knocked out or its expression has been silenced (e.g., using siRNA or shRNA). | To confirm that the observed effects of this compound are indeed dependent on the presence of its target, IRE1α. | The efficiency of knockout/knockdown must be validated. Compensatory mechanisms may arise in stable knockout cell lines. |
| Pharmacological Controls (Alternative IRE1α Inhibitors) | Use of other IRE1α inhibitors with different mechanisms of action, such as kinase inhibitors (e.g., KIRA6, APY29) or allosteric inhibitors. | To differentiate the specific consequences of inhibiting the RNase domain from inhibiting the kinase domain or the overall IRE1α protein. | These are not true negative controls but rather tools for dissecting the signaling pathway. Their own off-target effects should be considered. |
| Cellular Controls (UPR-deficient cells) | Cell lines with deficiencies in other branches of the UPR (e.g., PERK or ATF6 knockout cells). | To assess the specificity of this compound's effects on the IRE1α pathway relative to other UPR signaling arms. | Cross-talk between UPR branches can complicate data interpretation. |
Experimental Protocols
Vehicle Control Treatment
Objective: To control for the effects of the solvent used to dissolve this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In parallel with treating cells with the desired concentration of this compound, treat a separate group of cells with an equivalent volume of the solvent alone.
-
Ensure the final concentration of the solvent is identical in both the experimental and vehicle control groups and is non-toxic to the cells.
-
Incubate the cells for the same duration and under the same conditions.
-
Perform downstream assays on both this compound-treated and vehicle-treated cells.
Validating On-Target Activity: XBP1 Splicing Assay
Objective: To confirm that this compound is inhibiting the RNase activity of IRE1α.
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce ER stress using a known inducer such as tunicamycin (B1663573) or thapsigargin (B1683126) for a defined period (e.g., 4-6 hours).
-
Isolate total RNA from the cells.
-
Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Analyze the PCR products on an agarose (B213101) gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1. A significant reduction in the XBP1s/XBP1u ratio in this compound-treated cells compared to the ER stress-induced vehicle control confirms on-target activity.
Visualizing the Experimental Logic
To better understand the role of negative controls in this compound experiments, the following diagrams illustrate the key signaling pathway and the logical workflow for a well-controlled experiment.
Caption: Mechanism of this compound action on the IRE1α pathway.
Caption: A logical workflow for a well-controlled this compound experiment.
Potential Off-Target Effects and Considerations
It is important to note that this compound contains a reactive salicylaldehyde (B1680747) moiety.[6] This functional group has the potential to react with other cellular nucleophiles, which could lead to off-target effects.[6] Therefore, the inclusion of multiple, mechanistically distinct negative controls is crucial for attributing the observed cellular phenotypes specifically to the inhibition of IRE1α's RNase activity. Researchers should also be mindful of the compound's stability in solution and prepare fresh dilutions for each experiment to ensure consistent results.[6]
By employing a multi-faceted approach to negative controls, researchers can confidently dissect the biological consequences of inhibiting the IRE1α-XBP1 signaling axis with this compound, thereby generating high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
STF-083010: A Comparative Guide for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STF-083010, a selective inhibitor of the IRE1α endonuclease domain, with other alternative compounds for target validation. Supporting experimental data, detailed protocols for key assays, and visualizations of the signaling pathways and experimental workflows are presented to facilitate informed decisions in research and drug development.
Unraveling the Mechanism of Action: this compound as a Specific IRE1α RNase Inhibitor
This compound is a potent and specific small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and a ribonuclease (RNase) domain. Uniquely, this compound inhibits the RNase activity of IRE1α without affecting its kinase function.[2]
Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its C-terminal RNase domain. This RNase domain's primary substrate is the mRNA of the X-box binding protein 1 (XBP1). IRE1α unconventionally splices a 26-nucleotide intron from the XBP1 mRNA.[1] This splicing event causes a frameshift, leading to the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s then moves to the nucleus to activate the expression of genes involved in restoring ER homeostasis.[3]
This compound directly blocks this critical splicing step.[3] By preventing the production of the pro-survival XBP1s protein, this compound leads to unresolved ER stress, which ultimately triggers apoptosis. This effect is particularly pronounced in cells that are highly dependent on the UPR for survival, such as multiple myeloma and other cancer cells.[1]
Comparative Analysis of IRE1α Inhibitors
The selection of an appropriate IRE1α inhibitor is critical for specific research applications. This compound's specificity for the RNase domain distinguishes it from other inhibitors that may target the kinase domain or both.
| Inhibitor | Mechanism of Action | Target Domain(s) | Reported IC50 (RNase) | Key Features |
| This compound | Covalent modification of the RNase active site, inhibiting XBP1 splicing.[4] | RNase | ~25-30 µM (cell-free)[1] | Specific for RNase activity; does not affect kinase activity.[2] |
| 4µ8C | Covalently modifies a lysine (B10760008) residue in the RNase domain, forming a Schiff base.[5] | RNase | EC50 ~4 µM (in cells for RIDD inhibition)[4] | Specific for RNase activity; widely used tool compound.[5] |
| KIRA6 | ATP-competitive kinase inhibitor that allosterically inhibits RNase activity.[6] | Kinase (and allosterically RNase) | IC50 of 0.6 µM (kinase)[7] | Inhibits both kinase and RNase functions.[6] |
| APY29 | Type I kinase inhibitor.[8] | Kinase | - | Inhibits kinase activity but can activate the RNase domain.[8] |
| Sunitinib | Promiscuous type I kinase inhibitor.[8] | Kinase | - | Inhibits kinase activity but has no effect on RNase activity.[9] |
| MKC-3946 | Not fully elucidated, but targets the IRE1α-XBP1 pathway.[10][11] | Likely RNase | - | Shows cytotoxic effects in multiple myeloma.[11] |
| Toyocamycin | Adenosine analog that blocks RNA synthesis and ribosome function.[7] | Affects IRE1α-XBP1 pathway | IC50 of 80 nM (XBP1 cleavage)[7] | Does not affect IRE1α auto-phosphorylation.[7] |
In Vitro and In Vivo Efficacy of this compound
Experimental data has demonstrated the cytotoxic and cytostatic effects of this compound in various cancer models.
| Cell Line/Model | Assay Type | This compound Concentration | Observed Effect |
| RPMI 8226 (Multiple Myeloma) | Cell Viability | 30-60 µM | Dose- and time-dependent cytotoxicity. |
| HCT116 p53-/- (Colon Cancer) | Cell Viability | 50 µM | ~20% reduction in viability.[2] |
| Pancreatic Cancer Cell Lines | Combination Therapy | 10-50 µM | Synergistic activity with Bortezomib.[2] |
| Tamoxifen-Resistant MCF-7 (Breast Cancer) | Xenograft Model | Not specified | Synergistic effect with tamoxifen, significantly delaying tumor progression. |
| RPMI 8226 Xenograft (Multiple Myeloma) | In Vivo | 30 mg/kg, intraperitoneally | Significant inhibition of tumor growth.[12] |
| HCT116 p53-/- Xenograft (Colon Cancer) | In Vivo | Not specified | 75% reduction in tumor volume and 73% reduction in tumor weight.[1] |
Visualizing the Molecular Pathways and Experimental Designs
Signaling Pathway of IRE1α and Inhibition by this compound
Caption: this compound inhibits the IRE1α RNase-mediated splicing of XBP1 mRNA.
Experimental Workflow for Target Validation Using this compound
Caption: A typical experimental workflow for validating the effect of this compound.
Detailed Experimental Protocols
XBP1 mRNA Splicing Assay (RT-PCR)
This assay is fundamental for demonstrating the direct inhibitory effect of this compound on IRE1α's RNase activity.[13]
-
Cell Culture and Treatment: Plate cells (e.g., RPMI 8226) and allow them to adhere. Induce ER stress with an agent like tunicamycin (B1663573) (e.g., 1 µg/mL) or thapsigargin (B1683126) (e.g., 300 nM).[14] Treat cells with the desired concentration of this compound for a specified time (e.g., 4-8 hours).[14]
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[14]
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band. The presence of a PstI restriction site in the intron of XBP1u can be used for confirmation by digesting the PCR product.[15]
Western Blot Analysis for UPR Markers
This protocol assesses the specificity of this compound by examining key proteins in the UPR pathway.[16][17]
-
Cell Lysis and Protein Quantification: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.[16]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[17]
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: phospho-IRE1α, total IRE1α, XBP1s, CHOP, and a loading control (e.g., GAPDH, β-Actin).[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
-
Cell Treatment and Harvesting: Treat cells as desired. Harvest both adherent and floating cells.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Add Propidium Iodide (PI) to the cell suspension immediately before analysis.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound serves as a valuable and specific tool for validating the role of the IRE1α RNase/XBP1 signaling axis in various cellular processes and disease models. Its distinct mechanism of action, selectively inhibiting the endonuclease function of IRE1α without affecting its kinase activity, provides a clear advantage for dissecting the specific downstream consequences of XBP1 splicing. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound and other related inhibitors in their target validation studies, ultimately advancing our understanding of the UPR and its therapeutic potential.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IRE1 with small molecules counteracts progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Rapid in vivo Assay to Evaluate the Efficacy of IRE1-specific Inhibitors of the Unfolded Protein Response Using Medaka Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 15. papalab.ucsf.edu [papalab.ucsf.edu]
- 16. benchchem.com [benchchem.com]
- 17. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of STF-083010: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive comparison of STF-083010, a known inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α), with other alternative inhibitors. We present key experimental data, detailed protocols, and visual aids to facilitate an objective assessment of its performance.
This compound is a small molecule inhibitor that specifically targets the endonuclease domain of IRE1α, a key sensor in the unfolded protein response (UPR).[1][2][3] Unlike many other kinase inhibitors, this compound does not affect the kinase activity of IRE1α, offering a unique tool to dissect the specific roles of its dual enzymatic functions.[3][4][5] This guide will delve into the selectivity profile of this compound and compare it with other molecules that modulate the IRE1α pathway, namely KIRA6 and 4µ8C.
Comparative Analysis of IRE1α Inhibitor Selectivity
| Inhibitor | Primary Target | Mechanism of Action | Known Off-Target Effects/Selectivity Profile | Reported IC50 for IRE1α |
| This compound | IRE1α Endonuclease Domain | Covalent modification of a lysine (B10760008) residue (Lys907) in the RNase active site, leading to the formation of a stable imine.[6] | Does not inhibit IRE1α kinase activity.[3][4][5] The reactive salicylaldehyde (B1680747) moiety may lead to off-target reactions with other cellular nucleophiles.[7] | ~9.9 - 30 µM (cell-free endonuclease activity)[4] |
| KIRA6 | IRE1α Kinase Domain | ATP-competitive inhibitor that allosterically inhibits the RNase activity by preventing IRE1α oligomerization.[6] | Initially reported as highly selective, but subsequent studies revealed off-target binding to numerous proteins, including HSP60, and can impact the NF-κB pathway independent of IRE1α.[8] | ~0.6 µM (kinase activity)[6] |
| 4µ8C | IRE1α Endonuclease Domain | Forms a Schiff base with a lysine residue in the endonuclease active site, blocking substrate access.[9] | Exhibits potent antioxidant and reactive oxygen species (ROS) scavenging activity at concentrations used to inhibit IRE1α, which can confound experimental results.[7] | 76 nM (RNase activity) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the IRE1α signaling pathway and a general workflow for assessing inhibitor selectivity.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize the selectivity of IRE1α inhibitors.
In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of protein kinases.
1. Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test inhibitor (e.g., this compound) stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 4x kinase/substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction: Add 2.5 µL of a 4x ATP solution to each well to start the reaction. The final ATP concentration should be at the Km for each specific kinase. Incubate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1][10][11]
In Vitro IRE1α Endonuclease Activity Assay (FRET-based)
This protocol describes a method to specifically measure the endonuclease activity of IRE1α.
1. Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
FRET-based RNA substrate for IRE1α (e.g., a synthetic RNA oligonucleotide with a fluorophore and a quencher on opposite sides of the cleavage site)
-
Test inhibitor (e.g., this compound)
-
RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the RNase assay buffer.
-
Enzyme and Inhibitor Pre-incubation:
-
In the assay plate, mix the recombinant IRE1α with the diluted inhibitor or vehicle control.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the FRET-based RNA substrate to each well to start the reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence in real-time using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the specific FRET pair used). The cleavage of the substrate separates the fluorophore and quencher, resulting in an increased fluorescence signal.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[6][12][13]
Conclusion
This compound stands out as a valuable research tool due to its specific inhibition of the IRE1α endonuclease domain without affecting its kinase activity. This specificity allows for the targeted investigation of the consequences of blocking the XBP1 splicing and RIDD arms of the UPR. However, its potential for off-target reactions due to its reactive aldehyde group should be considered when designing experiments and interpreting data.
In contrast, KIRA6, while a potent IRE1α inhibitor, acts on the kinase domain and has demonstrated a broader off-target profile than initially reported. 4µ8C, another endonuclease inhibitor, is confounded by its significant antioxidant properties.
The choice of inhibitor should, therefore, be guided by the specific scientific question being addressed. For studies aiming to specifically dissect the role of IRE1α's endonuclease activity, this compound remains a strong candidate, provided appropriate controls are in place to account for potential off-target effects. For a more general inhibition of the IRE1α pathway, KIRA6 may be suitable, but with the caveat of its known off-targets. Researchers are encouraged to perform their own selectivity profiling to validate the suitability of any inhibitor for their specific experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item - Selected compounds and their respective IC50 in HEK293T-eGFP cells after 3 days of incubation. The dosage schemes in the gene-editing screening experiment were based on these IC50 values, as indicated by color. Compounds marked green had no measurable toxicity below 10 µM. - Public Library of Science - Figshare [plos.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. hydroxy-aryl-aldehyde based IRE1 RNase inhibitors (4µ8C and others) | Ron Lab [ron.cimr.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action: Inhibition of XBP1 Splicing
A Comprehensive Comparison of the In Vitro and In Vivo Efficacy of STF-083010, a Specific IRE1α Endonuclease Inhibitor
This compound is a novel small-molecule inhibitor that selectively targets the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a critical sensor in the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). By specifically inhibiting the RNase domain of IRE1α, this compound prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the adaptive UPR pathway.[3] This inhibition disrupts a crucial pro-survival signal, leading to unresolved ER stress and promoting apoptosis, particularly in cells highly dependent on the UPR, such as various cancer cells.[2][4]
This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain. This RNase excises a 26-nucleotide intron from XBP1 mRNA (XBP1u), leading to a translational frameshift that produces the active transcription factor, spliced XBP1 (XBP1s).[1][3] XBP1s then moves to the nucleus to activate genes that help restore ER function. This compound directly binds to the RNase active site, blocking this splicing event without affecting the kinase activity of IRE1α.[5][6]
In Vitro Effects of this compound
In vitro studies using cultured cell lines have demonstrated that this compound exhibits dose- and time-dependent cytostatic and cytotoxic activity against various cancer types.[6][7] By blocking XBP1 splicing, the compound effectively induces apoptosis and reduces cell proliferation.
Quantitative Data from In Vitro Studies
| Cell Line | Cancer Type | Effect | Effective Concentration | IC50 | Reference |
| RPMI 8226, MM.1S, MM.1R | Multiple Myeloma | Cytotoxicity, Inhibition of cell growth | 30-60 µM | ~30 µM (Cell-free assay) | [2][6] |
| OVCAR3, SKOV3 | Ovarian Cancer | Decreased cell viability, Anti-proliferative | 10-50 µM | Not specified | [7] |
| MCF7-TAMR | Breast Cancer (Tamoxifen-Resistant) | Restored sensitivity to tamoxifen | Not specified | Not specified | [8] |
| HCT116 p53-/- | Colon Cancer | Suppressed cell viability | Not specified | Not specified | [9] |
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
This protocol is adapted from studies on ovarian cancer cell lines.[7]
-
Cell Seeding: Plate 1 x 10⁴ OVCAR3 or SKOV3 cells per well in a 96-well plate and culture for 24 hours.
-
Treatment: Induce ER stress with an agent like Tunicamycin (Tm) with or without various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 18-24 hours.
-
MTT Incubation: Add MTT dye (5 mg/ml) to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation by viable cells.
-
Solubilization: Add DMSO (200 µl/well) to dissolve the formazan crystals.
-
Data Acquisition: Measure the optical density at 570 nm using a plate reader to determine cell viability relative to untreated controls.
In Vivo Effects of this compound
In vivo studies using animal models, primarily mouse xenografts, have confirmed the anti-tumor activity of this compound. The compound has been shown to inhibit tumor growth and block XBP1 splicing in living organisms, validating its therapeutic potential.[6][8]
Quantitative Data from In Vivo Studies
| Animal Model | Cancer Type | Treatment Regimen | Key Finding | Reference |
| NOD/SCID/IL2Rγ null mice with RPMI 8226 xenografts | Multiple Myeloma | 30 mg/kg, intraperitoneal, once weekly for 2 weeks | Significant inhibition of tumor growth | [6] |
| XBP1-luciferase transgenic mice | General ER Stress Model | 60 mg/kg, single intraperitoneal injection | Blocked bortezomib-induced XBP1 activity | [6] |
| Nude mice with MCF7-TAMR xenografts | Breast Cancer (Tamoxifen-Resistant) | Co-treatment with Tamoxifen | Synergistic effect, reducing tumor weight by up to 75% | [8] |
| Ischemia/Reperfusion-induced ARF rat model | Acute Renal Failure | Not specified | Ameliorated kidney damage, reduced apoptosis and inflammation | [10][11] |
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol is based on a multiple myeloma xenograft model.[6]
-
Cell Implantation: Subcutaneously inject RPMI 8226 human multiple myeloma cells into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., average volume of 150 mm³).
-
Randomization: Randomize mice into treatment and control (vehicle) groups.
-
Treatment Administration: Administer this compound via intraperitoneal injection at a specified dose and schedule (e.g., 30 mg/kg, once weekly). The vehicle control may consist of solvents like 16% Cremophor.[6]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
Modulation of Apoptotic Signaling Pathways
The cytotoxic effects of this compound, both in vitro and in vivo, are driven by the induction of apoptosis following unresolved ER stress. By inhibiting the adaptive XBP1s pathway, this compound forces cells down a pro-apoptotic route. This involves the upregulation of pro-apoptotic proteins and the activation of caspases.
Key molecular events include:
-
Upregulation of CHOP: A key transcription factor that promotes apoptosis under prolonged ER stress.[7]
-
Activation of Caspases: Studies show increased activity of ER-resident caspase-12 and executioner caspase-3.[7][10]
-
Modulation of Bcl-2 Family Proteins: An increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is observed, favoring cell death.[7]
Comparison Summary: In Vitro vs. In Vivo
| Feature | In Vitro | In Vivo |
| Environment | Controlled, isolated cell culture | Complex, whole biological system |
| Primary Endpoints | Cell viability, apoptosis rates, IC50, protein/mRNA levels | Tumor volume/weight, animal survival, biomarker levels in tissue |
| Concentration/Dose | Effective concentrations typically in the 10-60 µM range | Doses typically in the 30-60 mg/kg range |
| Key Findings | Demonstrates direct cytotoxicity and mechanism of action (XBP1 splicing inhibition) | Confirms anti-tumor efficacy and target engagement in a living organism |
| Correlation | In vitro cytotoxicity in cancer cell lines translates to significant tumor growth inhibition in vivo.[6][8] | The mechanism of blocking XBP1 splicing is confirmed in both settings.[6] |
| Limitations | Lacks the complexity of a tumor microenvironment, pharmacokinetics, and metabolism. | Higher cost, more complex, ethical considerations. |
The data consistently show that the effects of this compound observed in cell culture are predictive of its anti-tumor activity in animal models. The ability of this compound to inhibit XBP1 splicing and induce apoptosis is a consistent finding across both experimental systems, validating IRE1α as a viable therapeutic target.
Conclusion
This compound is a potent and specific inhibitor of the IRE1α endonuclease domain, effectively blocking the pro-survival XBP1 splicing pathway.[1] Both in vitro and in vivo studies consistently demonstrate its ability to induce apoptosis and suppress tumor growth in various cancer models, including multiple myeloma and breast cancer.[6][8] The compound's efficacy in animal models validates the findings from cell-based assays and underscores the therapeutic potential of targeting the IRE1α branch of the Unfolded Protein Response. The experimental protocols and data presented provide a robust framework for researchers to further investigate the utility of this compound in diverse disease contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel chemical, this compound, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling STF-083010
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of STF-083010, a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) endonuclease activity. This information is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain research integrity.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is required to minimize exposure and ensure safety.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Change gloves frequently, especially if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound, even in small quantities.[1] |
| Face Protection | Face shield | Recommended when there is a risk of splashes or aerosols, particularly when handling larger quantities or preparing solutions.[1] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and fully buttoned.[1] |
| Respiratory Protection | NIOSH-approved respirator | Not generally required for small quantities handled in a well-ventilated area or chemical fume hood.[1] A formal risk assessment may deem it necessary if aerosols could be generated or when handling large quantities.[1] |
Physicochemical and Storage Data
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO₃S₂[2][3] |
| Molecular Weight | 317.38 g/mol [2] |
| Appearance | Yellow solid[2] |
| Solubility | DMSO: ~40-100 mg/mL[2][4][5][6] |
| Storage Temperature (Powder) | -20°C[2][3][5][6][7] |
| Storage Temperature (In solvent) | -80°C[2][4][5][7] |
| Stability (Powder at -20°C) | ≥ 3 years[3][4][5][7] |
| Stability (In solvent at -80°C) | Up to 1 year[4][5] |
Operational Plan: Handling and Preparation of Solutions
This compound is a potent small molecule inhibitor and should be handled with care, preferably within a chemical fume hood.[1]
Step-by-Step Handling Protocol:
-
Preparation : Designate a specific, clean area for handling this compound, ideally within a chemical fume hood to minimize inhalation risk.[1] Ensure all necessary PPE is worn correctly.
-
Weighing : When weighing the powdered compound, use a calibrated analytical balance. Handle carefully to avoid creating dust.
-
Dissolving : To prepare a stock solution, dissolve this compound in fresh, moisture-free DMSO.[4] Sonication may be required to fully dissolve the compound.[5] Note that the compound is unstable in solution; it is recommended to prepare fresh solutions just prior to use.[8]
-
Aliquoting and Storage : For stock solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles.[4][5] Store these aliquots at -80°C.[4][5]
Mechanism of Action: Inhibition of the IRE1α Pathway
This compound is a specific inhibitor of the IRE1α endonuclease activity, a key component of the Unfolded Protein Response (UPR).[3][7] Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[9] This splicing event produces a potent transcription factor, XBP1s, which helps restore ER homeostasis. This compound directly binds to the RNase active site of IRE1α, blocking the splicing of XBP1 mRNA without affecting the enzyme's kinase activity.[3] This inhibition leads to unresolved ER stress and can trigger apoptosis, particularly in cancer cells that rely on the UPR for survival.[10]
Experimental Protocols
XBP1 mRNA Splicing Assay via RT-PCR
This protocol is used to directly measure the inhibitory effect of this compound on IRE1α endonuclease activity.[9]
-
Cell Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
An ER stress inducer (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin)
-
A combination of the ER stress inducer and this compound
-
A typical treatment time is 4-8 hours.
-
-
RNA Extraction : After treatment, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
Reverse Transcription (RT) : Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification : Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the differentiation between the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis : Separate the PCR products on an agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band.
-
Data Analysis : Visualize the bands under UV light. A decrease in the intensity of the XBP1s band in the this compound-treated samples (even in the presence of an ER stress inducer) indicates successful inhibition of IRE1α.[11]
Disposal Plan
Due to its cytotoxic effects, all waste materials contaminated with this compound must be treated as hazardous chemical waste.[2] Adherence to institutional and local environmental regulations is mandatory.
Step-by-Step Disposal Procedures:
-
Segregation of Waste : At the point of generation, separate waste into clearly labeled, dedicated containers.[2]
-
Solid Waste : Includes contaminated gloves, bench paper, pipette tips, and vials with residual powder. Collect in a puncture-resistant container lined with a heavy-duty plastic bag. Label as "Hazardous Chemical Waste," "Cytotoxic Waste," and "this compound."[2]
-
Liquid Waste : Includes unused solutions and contaminated cell culture media. Collect in a dedicated, leak-proof, and chemically resistant container. Label as "Hazardous Chemical Waste," "Cytotoxic Waste," "this compound," and list the solvent(s) used.[2]
-
Sharps Waste : Includes contaminated needles and syringes. Dispose of these in a designated sharps container labeled "Hazardous Chemical Waste" and "Cytotoxic Sharps."[2]
-
-
Decontamination :
-
Equipment : Wipe down all non-disposable equipment that has come into contact with this compound with a 70% ethanol (B145695) solution, followed by a water rinse.[2] Collect all cleaning materials as solid hazardous waste.[2]
-
Spills : In case of a spill, alert others and restrict access to the area.[2] While wearing appropriate PPE, cover the spill with an absorbent material.[2] Carefully collect the absorbed material and place it in the solid hazardous waste container.[2] Decontaminate the spill area and report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office.[2]
-
-
Final Disposal : Once waste containers are full, ensure they are securely sealed. Contact your institution's EHS office to arrange for the collection and proper disposal of the hazardous waste.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | IRE1 | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
